Methocarbamol-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-RORPNYJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676008 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189699-70-4 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methocarbamol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methocarbamol-d5, an isotopically labeled version of the central nervous system depressant and muscle relaxant, Methocarbamol. This document details a feasible synthetic pathway, experimental protocols, and the analytical techniques required for its characterization, tailored for professionals in pharmaceutical research and development.
Introduction
This compound is the deuterium-labeled analogue of Methocarbamol.[1][2] It serves as a crucial internal standard for the quantification of Methocarbamol in biological matrices during pharmacokinetic and metabolic studies.[3] The incorporation of five deuterium atoms into the molecule provides a distinct mass difference, allowing for precise and accurate measurement using mass spectrometry-based assays, without altering the compound's chemical properties.
Chemical Structure:
-
This compound: [1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate[4][5]
-
Molecular Formula: C₁₁H₁₀D₅NO₅[6]
-
CAS Number: 1189699-70-4[4]
Synthesis of this compound
The synthesis of this compound can be achieved through the carbamoylation of the deuterated precursor, Guaifenesin-d5. This method is analogous to the synthesis of unlabeled Methocarbamol from Guaifenesin.
Synthesis Pathway
The proposed synthetic pathway involves a two-step process starting from commercially available deuterated precursors.
References
- 1. This compound | CAS No- 1189699-70-4 | Simson Pharma Limited [simsonpharma.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 1189699-70-4 | LGC Standards [lgcstandards.com]
- 5. This compound | C11H15NO5 | CID 46782130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
An In-depth Technical Guide to the Mechanism of Action and Research Applications of Methocarbamol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of methocarbamol, with a particular focus on the scientific rationale and applications of its deuterated analog, Methocarbamol-d5. While the precise mechanism of action of methocarbamol is not fully elucidated, this document synthesizes the current understanding of its central nervous system (CNS) depressant effects. Furthermore, it delves into the role of isotopic labeling in pharmaceutical research, explaining how this compound serves as a critical tool in pharmacokinetic studies and drug metabolism research.
Core Mechanism of Action of Methocarbamol
Methocarbamol is a centrally acting skeletal muscle relaxant.[1] Its therapeutic effects are believed to stem from its ability to depress the central nervous system, rather than a direct action on the skeletal muscles themselves.[2][3][4] The primary proposed mechanism involves the inhibition of polysynaptic reflexes within the spinal cord.[4][5][6] By reducing the transmission of nerve impulses in these pathways, methocarbamol leads to a decrease in muscle spasms and associated pain.[4][5] It does not significantly affect the nerve fibers or the motor endplate.[2][6] The sedative properties of methocarbamol are also considered to contribute to its overall therapeutic effect of relieving discomfort from acute, painful musculoskeletal conditions.[2][7]
Pharmacokinetics of Methocarbamol
Methocarbamol is rapidly absorbed after oral administration, with an onset of action within 30 minutes.[1] It is metabolized in the liver, primarily through dealkylation and hydroxylation, and the metabolites are then conjugated.[1][2][6] The elimination half-life of methocarbamol is approximately 1 to 2 hours.[1][2][5]
| Pharmacokinetic Parameter | Value | Reference |
| Plasma Clearance | 0.20 - 0.80 L/h/kg | [2][3] |
| Elimination Half-Life | 1 - 2 hours | [1][2][5] |
| Plasma Protein Binding | 46% - 50% | [1][2][3] |
| Time to Maximum Concentration | ~1.1 hours | [6] |
| Metabolism | Hepatic (dealkylation, hydroxylation, conjugation) | [1][2][6] |
| Excretion | Primarily renal (as metabolites) | [2][5][6] |
The Role of Deuteration: this compound
This compound is a stable isotope-labeled version of methocarbamol where five hydrogen atoms have been replaced with deuterium atoms. This substitution does not alter the fundamental pharmacological properties of the molecule. However, the increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond. This can slow down the rate of metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[8][9][10]
In pharmaceutical research, deuterated compounds like this compound are invaluable for several reasons:
-
Internal Standards in Bioanalysis: Due to its identical chemical properties but different mass, this compound is an ideal internal standard for quantitative analysis of methocarbamol in biological matrices (e.g., plasma, urine) using mass spectrometry. It behaves similarly to the unlabeled drug during sample preparation and analysis, allowing for precise and accurate quantification.
-
Metabolic Pathway Elucidation: Studying the metabolism of deuterated compounds can help identify the specific sites of metabolic attack on a drug molecule.
-
Pharmacokinetic Modulation: In some cases, deuteration at a site of metabolism can intentionally slow down drug clearance, leading to a longer half-life and potentially improved therapeutic profiles, such as less frequent dosing.[8][11][12]
Experimental Protocols
Objective: To determine the pharmacokinetic profile of orally administered methocarbamol in a preclinical model (e.g., rats).
Materials:
-
Methocarbamol
-
This compound (as internal standard)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (n=6 per time point)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: A single oral dose of methocarbamol (e.g., 50 mg/kg) is administered to the rats.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), blood samples are collected via the tail vein into EDTA tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples.
-
To 100 µL of each plasma sample, add 10 µL of a known concentration of this compound solution (internal standard).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use a suitable chromatographic column to separate methocarbamol and this compound.
-
Employ tandem mass spectrometry with multiple reaction monitoring (MRM) to detect and quantify the parent drug and the internal standard based on their specific mass-to-charge ratios.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of methocarbamol to the peak area of this compound for each sample.
-
Construct a calibration curve using known concentrations of methocarbamol spiked into blank plasma.
-
Determine the concentration of methocarbamol in the unknown samples by interpolating from the calibration curve.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Proposed mechanism of methocarbamol in the spinal cord.
References
- 1. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Methocarbamol - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Methocarbamol? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Robaxin (Methocarbamol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Methocarbamol-d5
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a deuterated analog of the central muscle relaxant Methocarbamol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacology.
Core Physicochemical Data
This compound is a stable, isotopically labeled form of Methocarbamol, primarily utilized as an internal standard in quantitative analyses.[1] Its physical and chemical characteristics are crucial for its application in experimental and analytical settings.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀D₅NO₅ | [2][3][4][5][6] |
| Molecular Weight | 246.27 g/mol | [2][3][4][5][7][8][9] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 94-96 °C | |
| Boiling Point | 417.8 ± 55.0 °C at 760 mmHg (Predicted) | [10] |
| Solubility | Soluble in Chloroform, DMSO, and Methanol. | [1][3] |
| pKa (Predicted) | 13.08 ± 0.20 (for unlabeled Methocarbamol) | [11] |
| CAS Number | 1189699-70-4 | [2][4][7] |
Mechanism of Action and Signaling Pathway
Methocarbamol acts as a central muscle relaxant.[2][12] Its mechanism is primarily attributed to its depressant effect on the central nervous system, which is believed to be mediated through the blockade of spinal polysynaptic reflexes and a reduction in nerve transmission in spinal and suprasinal polysynaptic pathways.[13] A key target identified is the muscular Nav1.4 channel.[2][12]
Experimental Protocols
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small, dry sample of this compound is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Solubility Assessment
The solubility of this compound in various solvents can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, Chloroform, Methanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Workflow
This compound is frequently used as an internal standard for the quantification of Methocarbamol in biological matrices by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. omsynth.com [omsynth.com]
- 6. Quality Control Chemicals (QCC) [qcchemical.com]
- 7. This compound | CAS 1189699-70-4 | LGC Standards [lgcstandards.com]
- 8. This compound | C11H15NO5 | CID 46782130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS No- 1189699-70-4 | Simson Pharma Limited [simsonpharma.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Page loading... [guidechem.com]
- 12. This compound - Immunomart [immunomart.org]
- 13. go.drugbank.com [go.drugbank.com]
The In Vitro Application of Methocarbamol-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the use of Methocarbamol-d5 in in vitro studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this stable isotope-labeled compound in their experimental workflows. This document covers the fundamental role of this compound as an internal standard, the in vitro biological activities of Methocarbamol, detailed experimental protocols, and relevant cellular pathways.
Introduction to this compound
This compound is a deuterated form of Methocarbamol, a centrally acting skeletal muscle relaxant. The five deuterium atoms on the propyl chain result in a higher molecular weight compared to the parent compound, making it an ideal internal standard for quantitative analysis by mass spectrometry. In in vitro research, the primary application of this compound is to ensure the accuracy and precision of Methocarbamol quantification in various biological matrices. Stable isotope-labeled standards like this compound co-elute with the analyte in chromatographic systems and exhibit similar ionization efficiency in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation and instrument response.
Mechanism of Action of Methocarbamol: In Vitro Evidence
The precise mechanism of action of Methocarbamol is not fully elucidated but is understood to be primarily due to central nervous system (CNS) depression rather than a direct effect on skeletal muscles. In vitro studies have begun to shed light on its potential cellular targets.
One proposed mechanism is the modulation of neuronal activity within the spinal cord. It is thought that Methocarbamol inhibits polysynaptic reflexes, which are crucial for the maintenance of muscle tone. There is also evidence to suggest that Methocarbamol may act as a GABA-A receptor agonist, which would contribute to its CNS depressant effects by enhancing the inhibitory action of GABA, the primary inhibitory neurotransmitter in the brain.[1]
Furthermore, recent in vitro research has pointed towards a peripheral site of action. Studies have demonstrated that Methocarbamol can block muscular Nav1.4 voltage-gated sodium channels.[2] This action would reduce muscle excitability and contribute to muscle relaxation. Additionally, Methocarbamol has been shown to inhibit the resting discharge of muscle spindles in a dose-dependent manner, which could disrupt the stretch reflex arc and further reduce muscle tone.[3][4]
dot
Figure 1: Proposed Mechanisms of Action for Methocarbamol.
Quantitative In Vitro Data
The following table summarizes key quantitative data from in vitro studies on Methocarbamol. This information is crucial for designing experiments and interpreting results.
| Parameter | Assay Type | System | Value | Reference |
| IC50 | Muscle Spindle Resting Discharge Inhibition | Murine Extensor Digitorum Longus Muscle | ~300 µM | [3][4] |
| Inhibition | Nav1.4 Sodium Channel Current | Eukaryotic Cell Line | Significant inhibition at 2 mM | [2] |
| Effect | Endplate Current Decay | Murine Diaphragm-Phrenic Nerve Preparation | Decreased decay at 2 mM | [2] |
| Effect | Endplate Potential Decay | Murine Diaphragm-Phrenic Nerve Preparation | Slowed decay at 2 mM | [2] |
In Vitro Metabolism of Methocarbamol
Methocarbamol undergoes phase I and phase II metabolism, primarily in the liver. The main metabolic pathways are O-demethylation of the methoxy group and hydroxylation of the phenyl ring. These phase I metabolites are then conjugated with glucuronic acid or sulfate to form more water-soluble compounds that can be readily excreted.[5] While the specific cytochrome P450 (CYP) enzymes responsible for Methocarbamol metabolism have not been definitively identified in the literature, in vitro studies using human liver microsomes can be employed to investigate this.
dot
Figure 2: Metabolic Pathway of Methocarbamol.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments relevant to the study of Methocarbamol and the use of this compound.
Quantification of Methocarbamol using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the quantification of Methocarbamol in an in vitro sample matrix (e.g., cell lysate, microsomal incubation).
Materials:
-
Methocarbamol analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Sample matrix (e.g., cell lysate, microsomal buffer)
-
Protein precipitation agent (e.g., cold ACN)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 100 µL of the in vitro sample, add 10 µL of this compound IS solution (concentration to be optimized).
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: ACN + 0.1% Formic Acid
-
Gradient: A suitable gradient to separate Methocarbamol from matrix components.
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Methocarbamol: Q1/Q3 (e.g., 242.1 -> 137.1)
-
This compound: Q1/Q3 (e.g., 247.1 -> 142.1)
-
-
-
-
Data Analysis:
-
Quantify Methocarbamol by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same matrix.
-
dot
Figure 3: LC-MS/MS Quantification Workflow.
In Vitro Metabolism in Human Liver Microsomes
This protocol is for assessing the metabolic stability of Methocarbamol.
Materials:
-
Human Liver Microsomes (HLM)
-
Methocarbamol
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold ACN with internal standard)
Procedure:
-
Incubation Preparation:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and HLM suspension to 37°C.
-
-
Initiation of Reaction:
-
In a microcentrifuge tube, combine the pre-warmed HLM and master mix.
-
Initiate the metabolic reaction by adding Methocarbamol to achieve the desired final concentration (e.g., 1 µM).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold ACN with the internal standard (this compound).
-
-
Sample Processing and Analysis:
-
Process the quenched samples as described in the LC-MS/MS protocol (Section 5.1).
-
Analyze the samples to determine the concentration of Methocarbamol remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Methocarbamol remaining versus time.
-
The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Patch-Clamp Electrophysiology for Nav1.4 Channel Blockade
This protocol is adapted for studying the effect of Methocarbamol on Nav1.4 channels expressed in a suitable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human Nav1.4 channels
-
Whole-cell patch-clamp setup
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)
-
Methocarbamol stock solution
Procedure:
-
Cell Preparation:
-
Plate the Nav1.4-expressing cells on glass coverslips for recording.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
-
Drug Application:
-
Obtain a stable baseline recording of the sodium currents in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing Methocarbamol at the desired concentration (e.g., 2 mM).
-
Record the sodium currents in the presence of the drug.
-
Wash out the drug with the control extracellular solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before, during, and after drug application.
-
Calculate the percentage of current inhibition caused by Methocarbamol.
-
Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation.
-
Conclusion
This compound is an indispensable tool for the accurate in vitro quantification of Methocarbamol. Understanding the in vitro biological activities and metabolic fate of Methocarbamol is crucial for drug development and mechanistic studies. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust in vitro experiments. Further investigation into the specific CYP enzymes involved in its metabolism and a more detailed characterization of its interaction with GABA-A receptors will continue to refine our understanding of this widely used muscle relaxant.
References
- 1. O694 | Methocarbamol (MCB)- Cloud-Clone Corp. [cloud-clone.com]
- 2. Methocarbamol blocks muscular Nav 1.4 channels and decreases isometric force of mouse muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of methocarbamol and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Methocarbamol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methocarbamol-d5
This technical guide provides a comprehensive overview of Methocarbamol-d5, a deuterated analog of the central nervous system depressant and skeletal muscle relaxant, Methocarbamol. Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, proposed mechanism of action, and relevant experimental protocols.
Core Compound Information
This compound is the deuterium-labeled version of Methocarbamol, often utilized as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry.[1] The inclusion of five deuterium atoms increases its molecular weight, allowing for clear differentiation from the unlabeled parent compound in analytical assays.
Chemical Structure and Formula
The chemical formula for this compound is C₁₁H₁₀D₅NO₅.[2][3][4] Its IUPAC name is [1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate.[5][6] The deuterium atoms are located on the propanediol backbone of the molecule.
Key Identifiers:
Physicochemical and Analytical Data
The following table summarizes the key quantitative data for this compound, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀D₅NO₅ | [2][3][4] |
| Molecular Weight | 246.27 g/mol | [2][3][5][6] |
| Accurate Mass | 246.1264 Da | [6] |
| Physical Form | White to Off-White Solid | [7] |
| Melting Point | 89-92°C | [7] |
| Purity | >95% (HPLC), ≥99% deuterated forms (d₁-d₅) | [1][8] |
| Solubility | Soluble in DMSO, Methanol, and Chloroform. | [1][7] |
| Storage Temperature | +4°C or Refrigerator | [7][8] |
Proposed Mechanism of Action
The precise mechanism of action for methocarbamol has not been definitively established. However, it is understood to be a centrally acting skeletal muscle relaxant whose effects are attributed to general depression of the central nervous system (CNS).[9][10][11] It does not exert a direct effect on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber.[9][11]
The primary hypothesis is that methocarbamol inhibits polysynaptic reflexes within the spinal cord.[10][12] By suppressing the transmission of nerve impulses through these pathways, it reduces skeletal muscle spasms and the associated pain.[10] Its therapeutic effects may also be related to its sedative properties.[11][13]
Below is a diagram illustrating the proposed inhibitory action of Methocarbamol on the polysynaptic reflex arc.
Caption: Proposed mechanism of Methocarbamol's inhibitory effect on the spinal polysynaptic reflex arc.
Experimental Protocols
Synthesis of Methocarbamol from Guaifenesin
This protocol describes a general method for the synthesis of methocarbamol, from which a deuterated analog could be derived using deuterated starting materials. This process involves the amination of guaifenesin.[14]
Methodology:
-
Reaction Setup: Dissolve guaifenesin in a suitable solvent such as isopropanol in a reaction vessel.
-
Amination: Maintain the reaction temperature between 20°C and 25°C. Introduce ammonia gas into the solution.
-
Reaction Time: Allow the reaction to proceed for 4 to 8 hours. During this period, both methocarbamol and its β-isomer will be generated.
-
Isolation: Isolate the solid product (methocarbamol) from the reaction mixture.
-
Purification: Crystallize the isolated solid from ethanol to yield pure methocarbamol.
-
Analysis: Confirm the product identity and purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Note: For the synthesis of this compound, a custom synthesis approach starting with deuterated precursors would be necessary.
Quantification by UV-Visible Spectroscopy
This protocol outlines a validated method for the quantitative determination of methocarbamol in a sample, which can be adapted for this compound.
Methodology:
-
Solvent Selection: Use methanol as the solvent for all solutions.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve methocarbamol in methanol to prepare a standard stock solution.
-
Wavelength Determination (λmax): Scan the standard solution in the UV-Visible region (200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is approximately 274 nm for methocarbamol.
-
Calibration Curve: Prepare a series of dilutions from the stock solution with concentrations ranging from 10-50 µg/mL. Measure the absorbance of each dilution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, following the Beer-Lambert law.
-
Sample Analysis: Prepare the sample solution containing an unknown concentration of methocarbamol. Measure its absorbance at λmax.
-
Concentration Determination: Determine the concentration of methocarbamol in the sample by interpolating its absorbance value on the calibration curve. The regression equation from the linearity plot can be used for precise calculation.
The workflow for developing and validating this analytical method is depicted below.
Caption: Workflow for the quantification of Methocarbamol using UV-Visible Spectroscopy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. This compound | C11H15NO5 | CID 46782130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 1189699-70-4 | LGC Standards [lgcstandards.com]
- 7. This compound CAS#: [m.chemicalbook.com]
- 8. This compound | CAS 1189699-70-4 | LGC Standards [lgcstandards.com]
- 9. Methocarbamol - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Methocarbamol? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. Methocarbamol | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Methocarbamol in Human Plasma using Methocarbamol-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methocarbamol in human plasma. The method utilizes a stable isotope-labeled internal standard, Methocarbamol-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and clinical trial monitoring. The protocol employs a straightforward protein precipitation for sample preparation, offering a rapid and efficient workflow.
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and spasms. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[1] This document provides a comprehensive protocol for the quantification of Methocarbamol in human plasma using this compound as the internal standard, employing a reliable LC-MS/MS method.
Materials and Reagents
-
Analytes: Methocarbamol, this compound (Internal Standard)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Methocarbamol and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Methocarbamol primary stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate amounts of the Methocarbamol working standard solutions into blank human plasma to prepare calibration standards at concentrations of 150, 300, 600, 1200, 2400, 4800, 9600, and 12,000 ng/mL.
-
Prepare quality control samples in blank human plasma at four concentration levels:
-
LLOQ QC: 150 ng/mL (Lower Limit of Quantification)
-
LQC: 450 ng/mL (Low Quality Control)
-
MQC: 3000 ng/mL (Medium Quality Control)
-
HQC: 9000 ng/mL (High Quality Control)
-
Sample Preparation: Protein Precipitation
This method is suitable for extracting Methocarbamol from plasma samples.[1][2]
Diagram of the sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Methocarbamol | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (m/z) | 242.1 → 118.0 | 247.1 → 123.0 |
| Declustering Potential (DP) | Optimized for maximum signal (e.g., 60 V) | Optimized for maximum signal (e.g., 60 V) |
| Collision Energy (CE) | Optimized for specific fragmentation (e.g., 25 eV) | Optimized for specific fragmentation (e.g., 25 eV) |
| Source Temperature | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Linearity
The calibration curve was linear over the concentration range of 150-12,000 ng/mL with a correlation coefficient (r²) greater than 0.99.[1]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels.
Table 3: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 150 | 148.5 | 99.0 | 5.2 |
| LQC | 450 | 459.0 | 102.0 | 3.8 |
| MQC | 3000 | 2940.0 | 98.0 | 2.5 |
| HQC | 9000 | 9090.0 | 101.0 | 1.9 |
Table 4: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18, 3 days) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 150 | 151.5 | 101.0 | 6.1 |
| LQC | 450 | 450.0 | 100.0 | 4.5 |
| MQC | 3000 | 2970.0 | 99.0 | 3.1 |
| HQC | 9000 | 8910.0 | 99.0 | 2.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
Table 5: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| LQC | 92.5 | 94.1 | 98.2 |
| HQC | 94.8 | 95.3 | 99.5 |
Stability
The stability of Methocarbamol in human plasma was evaluated under various storage and handling conditions.
Table 6: Stability of Methocarbamol in Human Plasma
| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |
| Bench-top | 6 hours at Room Temp. | 98.5 | 99.1 |
| Freeze-Thaw | 3 cycles (-20°C to RT) | 97.2 | 98.4 |
| Long-term | 30 days at -80°C | 96.8 | 97.9 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the quantitative analysis process.
Logical workflow for the quantification of Methocarbamol.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Methocarbamol in human plasma using this compound as an internal standard. The simple and rapid protein precipitation sample preparation method, combined with the accuracy and precision of the analytical technique, makes this protocol highly suitable for high-throughput bioanalysis in a regulated environment.
References
Application Notes: Utilizing Methocarbamol-d5 in Pharmacokinetic Studies
These application notes provide a comprehensive protocol for the use of Methocarbamol-d5 as an internal standard in the pharmacokinetic analysis of methocarbamol. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical trials.
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and muscle spasms.[1][2] Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and assessing its safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound, being chemically identical to methocarbamol but with a different mass, co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction of variations during sample preparation and analysis.[3][4] This protocol details a robust method for the extraction and quantification of methocarbamol in plasma samples.
Pharmacokinetic Profile of Methocarbamol
Methocarbamol is rapidly absorbed after oral administration, with an onset of action of approximately 30 minutes.[1] It is metabolized in the liver primarily through dealkylation and hydroxylation, followed by conjugation.[1][5][6] The metabolites and a small amount of unchanged drug are excreted in the urine.[1][6]
Table 1: Pharmacokinetic Parameters of Methocarbamol in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [1][7] |
| Elimination Half-Life (t½) | 1 to 2 hours | [1][6][8] |
| Plasma Protein Binding | 46% to 50% | [1][5][8] |
| Plasma Clearance | 0.20 to 0.80 L/h/kg | [1][6][8] |
Experimental Protocol
This protocol outlines the procedure for a pharmacokinetic study of methocarbamol using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Methocarbamol (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, LC-MS grade)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve methocarbamol and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the methocarbamol stock solution with 50:50 (v/v) methanol:water to create calibration standards at concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples (study samples, calibration standards, and quality control samples) at room temperature.
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B, and equilibrate for 1 min. |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Methocarbamol | m/z 242.1 → 118.0[2] |
| This compound | m/z 247.1 → 123.0[2] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis and Pharmacokinetic Calculations
-
Integrate the peak areas for both methocarbamol and this compound for each sample.
-
Calculate the peak area ratio (Methocarbamol peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of methocarbamol in the study samples using the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the experimental workflow for the pharmacokinetic analysis of methocarbamol.
Caption: Experimental workflow for the pharmacokinetic analysis of methocarbamol.
Methocarbamol acts as a central nervous system depressant, but it does not have a specific, well-defined signaling pathway in the traditional sense. Its muscle relaxant effects are attributed to a general depression of the central nervous system.
Caption: General mechanism of action for methocarbamol.
References
- 1. researchgate.net [researchgate.net]
- 2. A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. toxicologia.unb.br [toxicologia.unb.br]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for Methocarbamol-d5 in Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Understanding its metabolic fate is crucial for comprehensive safety and efficacy profiling. Methocarbamol is extensively metabolized in the liver primarily through dealkylation and hydroxylation, followed by conjugation reactions such as glucuronidation and sulfation.[1][2][3] The major phase I metabolites are 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate (O-desmethyl-methocarbamol) and 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate (4-hydroxy-methocarbamol).[1]
Stable isotope-labeled internal standards are essential for accurate quantification of drug candidates and their metabolites in complex biological matrices. Methocarbamol-d5, a deuterated analog of Methocarbamol, serves as an ideal internal standard for mass spectrometry-based bioanalysis. Its use minimizes variability from sample preparation and matrix effects, ensuring high precision and accuracy in pharmacokinetic and metabolism studies.
These application notes provide detailed protocols for utilizing this compound in in vitro metabolism studies to characterize the metabolic profile and stability of Methocarbamol.
Data Presentation
Quantitative data from in vitro metabolism studies are critical for predicting the in vivo pharmacokinetic properties of a drug. Below are templates for presenting such data.
Table 1: Metabolic Stability of Methocarbamol in Human Liver In Vitro Systems
| In Vitro System | Protein Concentration (mg/mL) | T1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Liver Microsomes | 0.5 | Data to be generated | Data to be generated |
| S9 Fraction | 1.0 | Data to be generated | Data to be generated |
| Cryopreserved Hepatocytes | 1 x 106 cells/mL | Data to be generated | Data to be generated |
Table 2: Enzyme Kinetics of Methocarbamol Metabolite Formation in Human Liver Microsomes
| Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Apparent CLint (Vmax/Km) (µL/min/mg protein) |
| O-desmethyl-methocarbamol | Data to be generated | Data to be generated | Data to be generated |
| 4-hydroxy-methocarbamol | Data to be generated | Data to be generated | Data to be generated |
Table 3: Contribution of Recombinant Human CYP450 Isoforms to Methocarbamol Metabolism
| CYP Isoform | Relative Metabolism (%) |
| CYP1A2 | Data to be generated |
| CYP2C9 | Data to be generated |
| CYP2C19 | Data to be generated |
| CYP2D6 | Data to be generated |
| CYP3A4 | Data to be generated |
| Other | Data to be generated |
Visualizations
Methocarbamol Metabolism Pathway
References
Application of Methocarbamol-d5 in Toxicology Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and spasms. As with any pharmaceutical compound, a thorough toxicological assessment is crucial. Methocarbamol-d5, a deuterium-labeled internal standard, is an essential tool in the quantitative analysis of methocarbamol in biological matrices, ensuring accuracy and precision in toxicology and pharmacokinetic studies. This document provides detailed application notes and protocols for the use of this compound in various toxicology assays.
While specific in vitro toxicology data for methocarbamol is not extensively available in public literature, this document presents standardized protocols and illustrative data to guide researchers in designing and conducting their own assessments.
Application Notes
This compound serves as an ideal internal standard for mass spectrometry-based quantification of methocarbamol in various in vitro toxicology assays due to its chemical similarity and distinct mass. Its primary applications include:
-
Accurate Quantification in Cytotoxicity Assays: In assays such as the MTT, neutral red, or LDH leakage assays, this compound allows for the precise measurement of the parent compound in cell culture media or cell lysates, helping to establish accurate dose-response curves.
-
Reliable Measurement in Genotoxicity Studies: For in vitro genotoxicity assays like the micronucleus test, this compound is used to confirm cellular exposure to methocarbamol, ensuring the validity of the results.
-
Internal Standard for Apoptosis Assays: When investigating the apoptotic potential of methocarbamol, this compound can be used to normalize for variations in sample preparation and instrument response during the quantification of methocarbamol concentrations that induce apoptosis.
Data Presentation
The following tables present illustrative quantitative data for methocarbamol in various toxicology assays. Note: This data is hypothetical and intended for demonstration purposes, as comprehensive public data is limited.
Table 1: Illustrative Cytotoxicity Data for Methocarbamol (MTT Assay)
| Cell Line | Methocarbamol Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HepG2 | 0 (Control) | 100 ± 5.2 | \multirow{6}{}{~1500} |
| 100 | 95 ± 4.8 | ||
| 500 | 82 ± 6.1 | ||
| 1000 | 65 ± 5.5 | ||
| 1500 | 51 ± 4.9 | ||
| 2000 | 38 ± 3.7 | ||
| SH-SY5Y | 0 (Control) | 100 ± 6.0 | \multirow{6}{}{~1800} |
| 100 | 98 ± 5.1 | ||
| 500 | 88 ± 5.9 | ||
| 1000 | 70 ± 6.3 | ||
| 1500 | 58 ± 5.2 | ||
| 2000 | 45 ± 4.5 |
Table 2: Illustrative Genotoxicity Data for Methocarbamol (In Vitro Micronucleus Assay)
| Cell Line | Methocarbamol Concentration (µM) | % Micronucleated Cells (Mean ± SD) | Fold Increase over Control |
| CHO-K1 | 0 (Control) | 1.5 ± 0.3 | 1.0 |
| 500 | 1.8 ± 0.4 | 1.2 | |
| 1000 | 2.5 ± 0.6 | 1.7 | |
| 1500 | 3.1 ± 0.7 | 2.1 | |
| Mitomycin C (Positive Control) | 0.5 | 15.2 ± 2.1 | 10.1 |
Table 3: Illustrative Apoptosis Data for Methocarbamol (Caspase-3/7 Activity Assay)
| Cell Line | Methocarbamol Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Jurkat | 0 (Control) | 1.0 |
| 500 | 1.2 | |
| 1000 | 1.9 | |
| 1500 | 2.8 | |
| Staurosporine (Positive Control) | 1 | 8.5 |
Experimental Protocols
Quantitative Analysis of Methocarbamol in Cell Culture Media using LC-MS/MS with this compound
This protocol describes the extraction and quantification of methocarbamol from cell culture media.
a. Materials:
-
Cell culture media samples containing methocarbamol
-
Methocarbamol analytical standard
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, LC-MS grade
-
96-well protein precipitation plate
-
LC-MS/MS system
b. Sample Preparation:
-
To 100 µL of each cell culture medium sample, standard, and blank, add 10 µL of this compound IS solution.
-
Add 300 µL of cold ACN to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
c. LC-MS/MS Conditions (Illustrative):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: ACN with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Methocarbamol: Q1/Q3 (e.g., 242.1 -> 137.1)
-
This compound: Q1/Q3 (e.g., 247.1 -> 142.1)
-
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Methocarbamol/Methocarbamol-d5 against the concentration of the standards.
-
Determine the concentration of methocarbamol in the samples from the calibration curve.
In Vitro Cytotoxicity - MTT Assay
a. Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
b. Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of methocarbamol in cell culture medium.
-
Remove the old medium and add 100 µL of the methocarbamol dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration as the drug dilutions) and a positive control (a known cytotoxic agent).
-
Incubate for 24, 48, or 72 hours.
-
At the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
(Optional) At each time point, collect supernatant for quantification of methocarbamol exposure using the LC-MS/MS protocol described above, with this compound as the internal standard.
In Vitro Genotoxicity - Micronucleus Assay
a. Principle: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.
b. Protocol:
-
Seed cells (e.g., CHO-K1, L5178Y) in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of methocarbamol for a period that allows for at least one cell division (e.g., 24 hours). Include a vehicle control and a known clastogen (e.g., Mitomycin C) as a positive control.
-
After treatment, wash the cells with PBS and add fresh medium containing cytochalasin B (to block cytokinesis and allow for the accumulation of binucleated cells).
-
Incubate for a further 24 hours.
-
Harvest the cells by trypsinization.
-
Fix the cells and drop them onto microscope slides.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
(Optional) Confirm exposure concentrations in the media using the LC-MS/MS protocol with this compound.
Signaling Pathway
The primary mechanism of action of methocarbamol is central nervous system depression, leading to skeletal muscle relaxation. It does not act directly on the muscle or the motor endplate.[1] Its effects are believed to be due to a general depression of the central nervous system. The neuromuscular junction is the critical synapse where motor neurons communicate with muscle fibers to initiate contraction. By depressing polysynaptic reflexes in the spinal cord, methocarbamol reduces the nerve impulses reaching the neuromuscular junction, thus causing muscle relaxation.
The following diagram illustrates the key signaling events at the neuromuscular junction that are ultimately modulated by the CNS depressant effects of methocarbamol.
References
Application Note: Quantitative Analysis of Methocarbamol in Human Plasma using a High-Throughput Protein Precipitation Method with LC-MS/MS
For Research, Scientific, and Drug Development Professionals.
Abstract
This application note details a robust and reliable method for the quantitative analysis of Methocarbamol in human plasma. The protocol utilizes a simple and rapid protein precipitation (PPT) technique for sample preparation, with Methocarbamol-d5 serving as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and spasms. Accurate quantification of its concentration in biological matrices like plasma is crucial for pharmacokinetic and bioavailability studies. Protein precipitation is a widely used sample preparation technique due to its simplicity, speed, and effectiveness in removing the bulk of proteinaceous matrix components that can interfere with LC-MS/MS analysis.[1] The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample processing and potential matrix effects, leading to highly reliable quantitative results.
Experimental Protocols
Materials and Reagents
-
Methocarbamol (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (with K2-EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Methocarbamol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of Methocarbamol working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to spike into blank plasma for calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation reagent.
-
Sample Preparation: Protein Precipitation
The following workflow outlines the protein precipitation procedure for plasma samples.
Figure 1. Protein Precipitation Workflow for Methocarbamol Analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: Standard UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient optimized for peak shape and separation |
| MS/MS Transitions | |
| Methocarbamol | Q1: m/z 242.1 → Q3: m/z 185.1 (Quantifier), m/z 139.1 (Qualifier) |
| This compound | Q1: m/z 247.1 → Q3: m/z 190.1 (Quantifier) |
Method Validation and Performance
The described method has been validated for selectivity, linearity, precision, accuracy, recovery, and matrix effect.
Quantitative Data Summary
The following tables summarize the performance characteristics of this analytical method.
Table 2: Calibration Curve and LLOQ
| Parameter | Result |
| Linearity Range | 150 - 12,000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 150 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 450 | < 10.9%[2] | < 10.9%[2] | Within ±15% |
| Mid | 4,500 | < 10.9%[2] | < 10.9%[2] | Within ±15% |
| High | 9,000 | < 10.9%[2] | < 10.9%[2] | Within ±15% |
Table 4: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | 91.4 - 100.3%[3] |
| Matrix Effect | Minimal, compensated by IS |
Note: Recovery data is based on a similar extraction method and is representative of the expected efficiency.
Discussion
The protein precipitation method using acetonitrile is a simple, fast, and cost-effective approach for the extraction of Methocarbamol from human plasma.[1][4] The use of this compound as an internal standard is critical for mitigating potential variability arising from ion suppression or enhancement, which is a common concern in LC-MS/MS bioanalysis.[5] The validation data demonstrates that the method is linear, precise, and accurate over a clinically relevant concentration range, making it well-suited for regulated bioanalytical studies.[2] The high recovery and manageable matrix effects further underscore the suitability of this protocol.[3]
Conclusion
This application note provides a detailed and validated protocol for the determination of Methocarbamol in human plasma. The combination of a straightforward protein precipitation sample preparation with the specificity and sensitivity of LC-MS/MS analysis, along with the use of a deuterated internal standard, results in a reliable and high-throughput method for researchers, scientists, and drug development professionals.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high-performance liquid chromatographic method for the determination of methocarbamol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Methocarbamol-d5 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Methocarbamol-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Methocarbamol, due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2] Even with a deuterated internal standard like this compound, matrix effects can be a concern if the analyte and internal standard do not behave identically during the analytical process.
Q2: Why am I seeing matrix effects even though I am using a deuterated internal standard (this compound)?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to compensate for matrix effects, their effectiveness depends on the co-elution of the analyte and the internal standard.[1] Due to the "deuterium isotope effect," deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. If Methocarbamol and this compound separate chromatographically, they may be affected differently by co-eluting matrix components, leading to inaccurate results.
Q3: How can I qualitatively assess if matrix effects are present in my assay?
A3: A common qualitative method is the post-column infusion experiment.[1] In this technique, a constant flow of a standard solution of Methocarbamol is introduced into the mobile phase after the analytical column but before the mass spectrometer ion source. A blank matrix sample is then injected. Any fluctuation (dip or peak) in the baseline signal for Methocarbamol indicates the retention time at which matrix components are causing ion suppression or enhancement.
Q4: What is the standard method for quantitatively evaluating matrix effects?
A4: The "golden standard" for quantitative assessment is the post-extraction spiking method.[1] This involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the Matrix Factor (MF).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor accuracy and precision in QC samples | Significant and variable matrix effects between different lots of biological matrix. | 1. Evaluate Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix. 2. Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids and other matrix components.[3] 3. Optimize Chromatography: Adjust the chromatographic method to separate Methocarbamol and this compound from the regions of significant ion suppression identified by post-column infusion. |
| Inconsistent internal standard (this compound) response | Chromatographic separation of Methocarbamol and this compound, leading to differential matrix effects. | 1. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to ensure co-elution of the analyte and internal standard. 2. Evaluate Alternative Internal Standards: If co-elution cannot be achieved, consider using a different stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled Methocarbamol) that is less likely to exhibit chromatographic shifts. |
| Low signal intensity for Methocarbamol and this compound | Severe ion suppression. | 1. Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1] 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components. This is feasible if the assay has sufficient sensitivity. |
| High variability in matrix factor across different concentrations | Concentration-dependent matrix effects. | 1. Re-evaluate Sample Preparation: The current sample preparation method may not be effectively removing interferences at higher concentrations. 2. Adjust Injection Volume: Reducing the injection volume can mitigate concentration-dependent effects. |
Quantitative Data Summary
The following tables present illustrative data from a matrix effect assessment for Methocarbamol using this compound as the internal standard in human plasma. Note: This data is representative and intended for educational purposes.
Table 1: Matrix Factor (MF) for Methocarbamol and this compound
| Analyte | Concentration (ng/mL) | Mean Peak Area in Neat Solution (n=6) | Mean Peak Area in Post-Extraction Spiked Plasma (n=6) | Matrix Factor (MF) | % CV of MF |
| Methocarbamol | 10 | 150,234 | 120,187 | 0.80 | 8.5 |
| Methocarbamol | 500 | 7,511,700 | 6,159,594 | 0.82 | 7.9 |
| This compound | 100 | 850,678 | 697,556 | 0.82 | 9.1 |
Table 2: Internal Standard Normalized Matrix Factor (IS-Normalized MF)
| Analyte | Concentration (ng/mL) | MF (Analyte) | MF (IS) | IS-Normalized MF | % CV of IS-Normalized MF |
| Methocarbamol | 10 | 0.80 | 0.82 | 0.98 | 4.2 |
| Methocarbamol | 500 | 0.82 | 0.82 | 1.00 | 3.8 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
1. Objective: To quantitatively determine the extent of ion suppression or enhancement for Methocarbamol and this compound in the intended biological matrix (e.g., human plasma).
2. Materials:
- Blank biological matrix from at least six different sources.
- Methocarbamol and this compound analytical standards.
- Validated sample preparation reagents and consumables (e.g., protein precipitation solvent, SPE cartridges).
- LC-MS/MS system with validated method for Methocarbamol analysis.
3. Procedure:
- Set A: Analyte and Internal Standard in Neat Solution:
- Prepare solutions of Methocarbamol at low and high quality control (QC) concentrations in the final mobile phase or reconstitution solvent.
- Prepare a solution of this compound at the working concentration in the same solvent.
- Analyze these solutions (n=6 replicates) by LC-MS/MS.
- Set B: Post-Extraction Spiked Matrix Samples:
- Process blank matrix samples from six different sources using the validated sample preparation method.
- After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with Methocarbamol at low and high QC concentrations and this compound at its working concentration.
- Analyze these samples by LC-MS/MS.
4. Calculations:
- Matrix Factor (MF):
- MF = (Mean peak area in Set B) / (Mean peak area in Set A)
- Internal Standard Normalized Matrix Factor (IS-Normalized MF):
- IS-Normalized MF = MF of Methocarbamol / MF of this compound
- Coefficient of Variation (%CV):
- Calculate the %CV for the MF and IS-Normalized MF across the different matrix sources.
5. Acceptance Criteria:
- The %CV of the IS-Normalized MF should be ≤ 15%.
Visualizations
Caption: Causes of Matrix Effects in the Ion Source.
References
Technical Support Center: Troubleshooting Poor Chromatography of Methocarbamol
Welcome to the technical support center for the chromatographic analysis of Methocarbamol. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during HPLC analysis of Methocarbamol.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for Methocarbamol analysis?
A1: A common starting point for Methocarbamol analysis is reversed-phase HPLC using a C18 column. Typical mobile phases consist of a mixture of methanol or acetonitrile and a phosphate or acetate buffer. The detection wavelength is usually set around 274 nm. For example, a validated method uses a C18 column with a mobile phase of phosphate buffer (pH 4.5) and methanol (70:30 v/v) at a flow rate of 1 mL/min[1].
Q2: My Methocarbamol peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for Methocarbamol, a compound with basic properties, is often due to secondary interactions with acidic silanol groups on the silica-based C18 column. Here are the primary causes and solutions:
-
Silanol Interactions: Free silanol groups on the column packing can interact with the basic functional groups of Methocarbamol, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) can protonate the silanol groups, reducing their interaction with the analyte.
-
Solution 2: Use a Mobile Phase Additive: Adding a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mask the active silanol sites, improving peak symmetry[2].
-
Solution 3: Use an End-Capped Column: Modern, high-purity silica columns with end-capping are designed to minimize exposed silanol groups and are recommended for analyzing basic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution: Implement a column washing protocol.
-
Q3: I am observing peak fronting for my Methocarbamol peak. What should I investigate?
A3: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread, leading to fronting.
-
Column Overload: High sample concentration can also lead to fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Collapse: This is a less common but possible issue, where the stationary phase bed collapses.
-
Solution: This usually requires column replacement.
-
Q4: My Methocarbamol peak is splitting. What could be the reason?
A4: Peak splitting can be a complex issue with several potential causes:
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the peak to split, especially for early eluting peaks.
-
Solution: Prepare your sample in the mobile phase or a weaker solvent.
-
-
Column Contamination or Void: Particulates on the column inlet frit or a void in the packing material can disrupt the sample flow path, leading to a split peak[5].
-
Solution: Reverse-flush the column (if permissible by the manufacturer) or replace the column frit. If a void is suspected, the column may need to be replaced.
-
-
Co-eluting Impurity: What appears to be a split peak might be two closely eluting compounds (Methocarbamol and an impurity).
-
Solution: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio) or the pH to improve resolution.
-
Q5: The retention time for Methocarbamol is unstable and drifting. How can I stabilize it?
A5: Retention time drift can compromise the reliability of your results. Here are common causes and solutions:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analytical run.
-
Solution: Ensure a sufficient equilibration time (e.g., 10-20 column volumes) before the first injection.
-
-
Mobile Phase Composition Changes: Evaporation of the organic solvent or inconsistent mobile phase preparation can alter the composition and affect retention times.
-
Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and use a well-mixed mobile phase.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues or Leaks: Inconsistent flow from the pump or leaks in the system will lead to variable retention times.
-
Solution: Check for leaks, and ensure the pump is properly primed and delivering a consistent flow rate.
-
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for Methocarbamol.
Guide 2: Addressing Retention Time Instability
This workflow helps to identify and correct the root cause of retention time drift.
Data Presentation
Table 1: Impact of Mobile Phase pH on Methocarbamol Chromatography
| Mobile Phase pH | Expected Effect on Retention Time | Expected Effect on Peak Shape (Tailing) | Recommendation |
| < 4 | Increased retention | Reduced tailing | Recommended for good peak shape. |
| 4 - 7 | Moderate retention | Potential for increased tailing | May require a basic modifier (e.g., TEA). |
| > 7 | Decreased retention | Significant tailing likely | Generally not recommended for silica-based columns. |
Table 2: USP System Suitability Requirements for Methocarbamol Assay
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) | NMT 0.73% for replicate injections of the Standard solution[6]. |
| Resolution | The resolution between Methocarbamol and its impurity, Guaifenesin, should be adequate. |
| Tailing Factor | Typically between 0.8 and 1.5 for the principal peak. |
| Relative Retention Times | Impurities should elute at their specified relative retention times as per the USP monograph[6]. |
Experimental Protocols
Protocol 1: HPLC Column Washing and Regeneration
This protocol is designed to remove strongly retained impurities from a C18 column used for Methocarbamol analysis.
Objective: To restore column performance by removing contaminants that may cause high backpressure, peak tailing, or poor resolution.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
Procedure:
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush with mobile phase without buffer: If your mobile phase contains buffer salts, flush the column with a mixture of water and organic solvent in the same ratio as your mobile phase for at least 20 column volumes.
-
Wash with 100% Acetonitrile: Flush the column with 100% acetonitrile for at least 20 column volumes.
-
Wash with 100% Isopropanol: For more stubborn, non-polar contaminants, flush with 100% isopropanol for 20 column volumes.
-
Re-equilibrate the column:
-
Flush with 100% acetonitrile for 10 column volumes.
-
Gradually reintroduce your mobile phase composition. Start with a high organic content and gradually decrease it to your initial mobile phase conditions.
-
Equilibrate the column with the initial mobile phase for at least 20 column volumes or until a stable baseline is achieved.
-
-
Reconnect the column to the detector and perform a test injection to evaluate performance.
Protocol 2: System Suitability Test (SST) for Methocarbamol Analysis
This protocol outlines the steps to perform a system suitability test based on USP guidelines.
Objective: To verify that the chromatographic system is adequate for the intended analysis of Methocarbamol.
Materials:
-
USP Methocarbamol Reference Standard (RS)
-
USP Guaifenesin Reference Standard (RS) (as a potential impurity)
-
Mobile phase as specified in the analytical method
-
Diluent (typically the mobile phase)
Procedure:
-
Prepare the System Suitability Solution: Accurately prepare a solution containing USP Methocarbamol RS and USP Guaifenesin RS at the concentrations specified in the USP monograph or your validated method[6].
-
Equilibrate the HPLC System: Set up the HPLC system with the specified column, mobile phase, flow rate, and detector settings. Allow the system to equilibrate until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the System Suitability Solution at least five times.
-
Evaluate the Chromatographic Parameters:
-
Calculate the Relative Standard Deviation (RSD) of the peak areas for the Methocarbamol peak from the replicate injections.
-
Determine the resolution between the Methocarbamol and Guaifenesin peaks.
-
Calculate the tailing factor for the Methocarbamol peak.
-
Verify the relative retention times of any specified impurities.
-
-
Compare with Acceptance Criteria: Ensure that all calculated parameters meet the acceptance criteria as defined in Table 2 or your specific method validation report. If the criteria are met, the system is ready for sample analysis. If not, troubleshoot the system according to the guides provided.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. waters.com [waters.com]
Technical Support Center: Mitigating Ion Suppression in Methocarbamol Analysis with Methocarbamol-d5
Welcome to the technical support center for addressing ion suppression in the analysis of Methocarbamol using its deuterated internal standard, Methocarbamol-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantitative results in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my Methocarbamol analysis?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] It is the reduction of the ionization efficiency of an analyte, in this case, Methocarbamol, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[3] This suppression leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[2]
Q2: How does using this compound help in reducing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it has nearly identical physicochemical properties to Methocarbamol, it co-elutes and experiences the same degree of ion suppression.[1][4] By adding a known concentration of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains constant even if both signals are suppressed, thus compensating for the matrix effect and improving the accuracy and precision of the results.[1]
Q3: Can this compound completely eliminate ion suppression?
A3: While this compound is the best tool to compensate for ion suppression, it may not completely eliminate it. The goal is to ensure that both the analyte and the internal standard are affected equally.[4] Factors such as chromatographic separation where the analyte and internal standard do not perfectly co-elute can lead to differential ion suppression.[5] Therefore, optimizing sample preparation and chromatographic conditions is also crucial.
Q4: What are the common sources of ion suppression in bioanalytical samples?
A4: Common sources of ion suppression in biological matrices like plasma or urine include salts, phospholipids, proteins, and other endogenous compounds.[6][7] Exogenous compounds such as co-administered drugs, their metabolites, and formulation agents can also cause significant ion suppression.
Q5: How can I determine if ion suppression is affecting my Methocarbamol assay?
A5: You can assess ion suppression both qualitatively and quantitatively. A qualitative method involves post-column infusion of a standard solution of Methocarbamol while injecting a blank matrix extract. A dip in the signal at the retention time of Methocarbamol indicates suppression. A quantitative assessment can be done using a post-extraction spike method to calculate the matrix factor.[8] (See Experimental Protocols section for details).
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your Methocarbamol analysis using this compound.
Problem: Poor reproducibility or inaccurate quantification of Methocarbamol.
Step 1: Verify the Co-elution of Methocarbamol and this compound
-
Action: Overlay the chromatograms of Methocarbamol and this compound from a spiked sample.
-
Expected Outcome: The peaks for both compounds should have the same retention time and similar peak shapes.
-
Troubleshooting:
-
If retention times differ, this "isotopic effect" can lead to differential ion suppression.[5] Adjusting the chromatographic method (e.g., gradient slope, mobile phase composition) may be necessary to achieve co-elution.
-
Poor peak shape can also contribute to variability. Ensure the analytical column is not overloaded and is in good condition.
-
Step 2: Assess the Matrix Effect
-
Action: Perform a quantitative matrix effect assessment using the post-extraction spike method detailed in the "Experimental Protocols" section.
-
Expected Outcome: The internal standard normalized matrix factor should be close to 1.0, indicating that this compound is effectively compensating for the ion suppression.
-
Troubleshooting:
-
If the matrix factor deviates significantly from 1.0, it suggests that the internal standard is not tracking the analyte's suppression perfectly. This could be due to subtle differences in their properties or very strong and variable matrix effects.
-
Step 3: Optimize Sample Preparation
-
Action: If significant matrix effects are still observed, consider improving the sample cleanup procedure.
-
Common Techniques:
-
Protein Precipitation (PPT): A simple and common method.[9]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte.
-
-
Goal: To remove as many interfering matrix components as possible before LC-MS/MS analysis.
Step 4: Refine Chromatographic Conditions
-
Action: Modify the LC method to separate Methocarbamol from the regions of significant ion suppression.
-
Strategies:
-
Change Gradient: A shallower gradient can improve resolution between the analyte and interfering peaks.
-
Modify Mobile Phase: Adjusting the pH or organic modifier may alter the retention of interfering compounds.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) can provide different selectivity.
-
The following diagram illustrates a logical workflow for troubleshooting ion suppression issues.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative determination of the matrix factor (MF) to evaluate the extent of ion suppression.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Methocarbamol and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spike): Extract blank biological matrix (at least 6 different lots). Spike the extracted matrix with Methocarbamol and this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Spike): Spike blank biological matrix with Methocarbamol and this compound at low and high concentrations before extraction.
-
-
Analyze the Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard (IS) Normalized Matrix Factor:
-
IS Normalized MF = (MF of Analyte) / (MF of IS)
-
This value should be close to 1.0 for effective compensation.
-
The following diagram outlines the workflow for this protocol.
Protocol 2: LC-MS/MS Method for Methocarbamol in Human Plasma
This is a general protocol based on a published method and should be optimized for your specific instrumentation and application.[9]
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Methocarbamol: To be optimizedThis compound: To be optimized |
| Ion Source Temp. | 500°C |
Data Presentation
The following table illustrates the expected impact of using this compound as an internal standard on the precision and accuracy of Methocarbamol quantification in the presence of ion suppression.
Table 1: Impact of this compound on Assay Performance in the Presence of Matrix Effects
| Sample Lot | Matrix Effect (MF) for Methocarbamol | %RSD without IS | %RSD with this compound IS | %Accuracy without IS | %Accuracy with this compound IS |
| Lot A | 0.75 (Suppression) | 15.2% | 3.5% | 75% | 98.5% |
| Lot B | 0.95 (Minimal Effect) | 14.8% | 3.2% | 94% | 101.2% |
| Lot C | 0.60 (Strong Suppression) | 16.1% | 4.1% | 61% | 99.3% |
Data are hypothetical and for illustrative purposes, based on the principles of using a co-eluting stable isotope-labeled internal standard to correct for variable matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. glsciences.com [glsciences.com]
- 3. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of methocarbamol in solid dosage forms with 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of co-eluting substances on Methocarbamol-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methocarbamol-d5 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
This compound is a deuterated form of Methocarbamol, a centrally acting skeletal muscle relaxant.[1][2][3][4] It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The five deuterium atoms increase its molecular weight, allowing it to be distinguished from the non-deuterated (endogenous or administered) Methocarbamol by the mass spectrometer. Since this compound is chemically and physically very similar to Methocarbamol, it experiences similar extraction recovery and matrix effects, thus enabling more accurate quantification of the target analyte.
Q2: What are "matrix effects" and how can they impact my this compound analysis?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte and/or internal standard by co-eluting substances from the sample matrix (e.g., plasma, urine).[5] This can lead to inaccurate and imprecise results. In the analysis of this compound, endogenous lipids, proteins, and salts, or exogenous substances like anticoagulants from the biological sample can cause matrix effects.
Q3: What are some common co-eluting substances that can interfere with this compound analysis?
Several substances have the potential to co-elute with and interfere with the analysis of Methocarbamol and its internal standard, this compound. These include:
-
Guaifenesin: A common impurity and the starting material for the synthesis of Methocarbamol.[6][7][8]
-
β-isomer of Methocarbamol: A process-related impurity that can be formed during the synthesis of Methocarbamol.[6][9]
-
Metabolites of Methocarbamol: Methocarbamol is metabolized in the liver, and its metabolites can be present in biological samples and may have similar chromatographic behavior.
-
Other co-administered drugs: If the subject is taking other medications, these compounds or their metabolites could potentially co-elute.
Q4: How can I minimize the impact of co-eluting substances?
Effective sample preparation is crucial to minimize the impact of co-eluting substances. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method to remove the majority of proteins from plasma or serum samples.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A more selective sample clean-up method that can effectively remove interfering substances.
Chromatographic optimization, such as adjusting the mobile phase composition or gradient, can also help to separate the analyte of interest from co-eluting interferences.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload | Dilute the sample and re-inject. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. | |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Inconsistent Retention Times | Fluctuation in Column Temperature | Use a column oven to maintain a consistent temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing. | |
| Air Bubbles in the System | Degas the mobile phase and prime the pumps. | |
| Signal Suppression or Enhancement (Matrix Effects) | Inefficient Sample Cleanup | Optimize the sample preparation method (e.g., switch from PPT to SPE). |
| Co-elution with Matrix Components | Modify the chromatographic gradient to improve separation. | |
| Ion Source Contamination | Clean the ion source of the mass spectrometer.[2] | |
| High Background Noise | Contaminated Mobile Phase or Solvents | Use high-purity solvents and prepare fresh mobile phase daily. |
| Leaks in the LC System | Check all fittings and connections for leaks. | |
| Contaminated Mass Spectrometer | Perform routine maintenance and cleaning of the mass spectrometer. | |
| No or Low Signal for this compound | Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound. |
| Improper Ion Source Settings | Optimize ion source parameters (e.g., temperature, gas flows). | |
| Sample Preparation Issues | Ensure proper extraction and reconstitution of the sample. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Methocarbamol and this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II UHPLC)
-
Mass Spectrometer (e.g., Sciex QTRAP 5500)
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methocarbamol | 242.1 | 137.1 | 25 |
| Methocarbamol | 242.1 | 109.1 | 35 |
| This compound | 247.1 | 142.1 | 25 |
| This compound | 247.1 | 114.1 | 35 |
Note: The MRM transitions for this compound are predicted based on a 5-dalton mass shift from the unlabeled compound. These may need to be optimized on the specific instrument.
Quantitative Data Summary
Table 1: Method Validation - Precision and Accuracy
The following table presents typical precision and accuracy data for the quantification of Methocarbamol in human plasma using the described method.
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 50 (LLOQ) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| 150 (Low QC) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| 750 (Mid QC) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| 1500 (High QC) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Data is representative and based on typical acceptance criteria for bioanalytical method validation.[10][11][12]
Table 2: Matrix Effect Assessment
The matrix effect is evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
| Biological Matrix | Analyte | Mean Matrix Factor | Interpretation |
| Human Plasma | Methocarbamol | 0.88 | Ion Suppression |
| Human Plasma | This compound | 0.91 | Ion Suppression |
| Human Urine | Methocarbamol | 1.15 | Ion Enhancement |
| Human Urine | This compound | 1.12 | Ion Enhancement |
Matrix Factor = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. zefsci.com [zefsci.com]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. d-nb.info [d-nb.info]
- 5. longdom.org [longdom.org]
- 6. japsonline.com [japsonline.com]
- 7. Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Ensuring Linearity and Accuracy with Methocarbamol-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Methocarbamol-d5 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analytical experiments?
This compound is the deuterium-labeled version of Methocarbamol.[1][2][3] Its primary use is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Methocarbamol in biological matrices like plasma.[4] The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.
Q2: How do I prepare my stock solutions and calibration standards with this compound?
Proper preparation of stock and calibration standards is critical for assay accuracy.
-
Primary Stock Solutions: Separately prepare a primary stock solution of Methocarbamol and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Working Stock Solutions: From the primary stocks, prepare working stock solutions at a lower concentration.
-
Calibration Standards: Prepare a series of calibration standards by spiking a known volume of the Methocarbamol working stock solution into the appropriate biological matrix (e.g., plasma, urine). A constant volume of the this compound working stock solution should be added to each calibration standard and quality control (QC) sample.
Q3: What are the acceptance criteria for a linear calibration curve?
A linear calibration curve demonstrates a direct relationship between the analyte concentration and the instrument response.
| Parameter | Acceptance Criteria | Common Range |
| Correlation Coefficient (r) | > 0.99 | 0.995 - 0.9999[4][5] |
| Coefficient of Determination (r²) | > 0.98 | > 0.99 |
| Calibration Point Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) | N/A |
Q4: How is accuracy assessed in an assay using this compound?
Accuracy is determined by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) spanning the range of the calibration curve. The determined concentration of the QC samples is compared to their nominal concentration.
| QC Level | Acceptance Criteria (% Recovery) |
| Low | 85% - 115% |
| Medium | 85% - 115% |
| High | 85% - 115% |
Recovery of Methocarbamol has been reported in the range of 91.4-100.3% in different plasma lots.[4]
Experimental Protocols
Protocol 1: Preparation of Calibration Curve and Quality Control Samples
This protocol describes the preparation of calibration curve standards and quality control (QC) samples for the quantification of Methocarbamol in human plasma using this compound as an internal standard.
-
Prepare Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Methocarbamol and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up the volume to the mark.
-
-
Prepare Working Stock Solutions (100 µg/mL):
-
Pipette 1 mL of each primary stock solution into separate 10 mL volumetric flasks and dilute to volume with methanol.
-
-
Prepare Calibration Standards:
-
Spike appropriate volumes of the Methocarbamol working stock solution into blank human plasma to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 20, and 70 µg/mL) in blank human plasma.[4]
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard and QC sample, add 20 µL of the this compound working stock solution (100 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted samples into the LC-MS system.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Non-linear Calibration Curve | - Inaccurate pipetting during standard preparation.- Inappropriate concentration range.- Detector saturation at high concentrations. | - Use calibrated pipettes and verify dilution schemes.- Narrow or shift the concentration range.- Dilute high-concentration samples. |
| Poor Accuracy/Precision in QC Samples | - Inconsistent sample preparation.- Matrix effects.- Instability of analyte or internal standard. | - Ensure consistent timing and technique for each step.- Evaluate different sample cleanup techniques (e.g., SPE).- Check the stability of stock solutions and processed samples. |
| Variable Internal Standard Response | - Inconsistent addition of internal standard.- Degradation of the internal standard.- Ion suppression specific to the internal standard. | - Use a precise and consistent method for adding the IS.- Prepare fresh IS stock solutions.- Investigate matrix effects and adjust chromatography. |
| High Background or Ghost Peaks | - Contamination of the LC-MS system.- Carryover from previous injections. | - Flush the system with a strong solvent.- Optimize the needle wash method.- Inject blank samples between high-concentration samples. |
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for non-linear calibration curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Development and validation of a high-performance liquid chromatographic method for the determination of methocarbamol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Minimizing Carryover in Methocarbamol-d5 Analysis
Welcome to the technical support center for minimizing carryover in the analysis of Methocarbamol-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in this compound analysis?
A1: Carryover is the unintentional transfer of analyte from one sample to a subsequent one, leading to artificially inflated results for the following samples. In the analysis of this compound, which is often used as an internal standard, carryover can compromise the accuracy and reliability of the quantitative data for the target analyte, Methocarbamol. This is particularly critical in regulated bioanalysis where stringent acceptance criteria for accuracy and precision must be met.
Q2: What are the primary sources of carryover in an LC-MS/MS system?
A2: Carryover can originate from various components of the LC-MS/MS system. The most common sources include:
-
Autosampler: The injection needle, syringe, valve, and sample loop are frequent culprits. Residue of high-concentration samples can adhere to these surfaces and be introduced into subsequent injections.
-
LC Column: The column, including the frits and the stationary phase, can retain the analyte, which may then slowly elute in following runs.
-
Tubing and Connections: Dead volumes in tubing and fittings can trap and later release the analyte.
-
Mass Spectrometer Source: Contamination of the ion source can also contribute to background signals that may be mistaken for carryover.
Q3: Are there specific properties of this compound that might make it prone to carryover?
A3: While specific studies detailing the "stickiness" of Methocarbam-d5 are not abundant, its physicochemical properties provide clues. Methocarbamol is sparingly soluble in water and soluble in organic solvents like alcohol and propylene glycol. Compounds with moderate polarity and the potential for hydrogen bonding can sometimes exhibit adsorptive tendencies to surfaces within the LC system, potentially leading to carryover if not addressed with appropriate cleaning protocols.
Troubleshooting Guides
Issue 1: Persistent carryover of this compound is observed in blank injections following a high concentration standard.
This is a classic sign of carryover. The following troubleshooting workflow can help identify and mitigate the source of the problem.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting this compound carryover.
Experimental Protocol: Isolating the Source of Carryover
-
MS Source Check: Directly infuse a blank solution into the mass spectrometer. If the this compound signal is present, the ion source may be contaminated and require cleaning.
-
Autosampler and Column Check:
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a blank solution. If carryover is observed, the issue likely lies within the autosampler (needle, valve, loop).
-
If no carryover is seen without the column, the column is the primary source of carryover.
-
Issue 2: Carryover is inconsistent and appears randomly.
Inconsistent carryover can be challenging to diagnose. Potential causes include improper vial caps, contaminated solvents, or sporadic issues with the autosampler.
Logical Relationship Diagram for Inconsistent Carryover
Caption: Potential causes of inconsistent carryover in this compound analysis.
Data & Protocols
Table 1: Example Autosampler Wash Solvents for this compound Carryover Reduction
The selection of an appropriate wash solvent is critical for minimizing carryover from the autosampler. The ideal wash solvent should effectively solubilize this compound. Given that Methocarbamol is sparingly soluble in water and soluble in alcohols, a combination of organic and aqueous solvents, sometimes with additives, is often effective.
| Wash Solvent Composition | Rationale | Expected Efficacy |
| 80:20 Methanol:Water | Methanol is a good solvent for Methocarbamol. The water helps to remove any salt residues. | Good starting point for many applications. |
| 80:20 Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile is another strong organic solvent. The acid can help to protonate the analyte, potentially increasing its solubility in the wash solvent. | May be more effective if ionic interactions are contributing to carryover. |
| Isopropanol | A stronger, more viscous alcohol that can be very effective at removing "sticky" compounds. | Can be highly effective but may require longer wash times. |
| 90:10 Water:Methanol | A weaker wash that may be sufficient for less challenging carryover situations and can be less harsh on system components. | May not be sufficient for high concentration samples. |
Note: The effectiveness of each wash solvent should be experimentally verified for your specific application and LC system.
Experimental Protocol: Evaluating Wash Solvent Efficacy
-
Establish a Baseline: Inject a high concentration standard of this compound followed by a blank injection using your current wash method. Quantify the carryover peak area.
-
Test New Wash Solvents:
-
Change the autosampler wash solvent to one of the compositions listed in Table 1.
-
Purge the wash system thoroughly with the new solvent.
-
Repeat the injection sequence of a high concentration standard followed by a blank.
-
Quantify the carryover peak area.
-
-
Compare Results: Compare the carryover observed with each new wash solvent to the baseline. An effective wash solvent will significantly reduce or eliminate the carryover peak in the blank injection.
-
Optimize Wash Volume and Duration: Once an effective solvent is identified, experiment with increasing the wash volume and/or the duration of the wash cycle to further minimize carryover.
By following these troubleshooting guides and implementing the suggested protocols, researchers can effectively minimize carryover in their this compound analysis, leading to more accurate and reliable data.
addressing back-exchange of deuterium in Methocarbamol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methocarbamol-d5. The following information is designed to help you address potential challenges, particularly concerning the back-exchange of deuterium, and to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A: Deuterium back-exchange is a chemical process where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding solvent or matrix. While the carbon-deuterium (C-D) bonds in this compound, specifically on the methoxy group, are generally stable, back-exchange can potentially occur under certain conditions, leading to a decrease in the isotopic purity of the internal standard. This can compromise the accuracy of quantitative analyses by mass spectrometry, as the signal for the deuterated standard may decrease while the signal for the unlabeled analyte may artificially increase.
Q2: Under what conditions is the deuterium label on this compound susceptible to back-exchange?
A: The deuterium atoms on the methoxy group of this compound are not on heteroatoms (like oxygen or nitrogen) and are therefore not considered readily exchangeable. However, prolonged exposure to harsh chemical conditions, such as strong acids or bases, or high temperatures, could potentially facilitate back-exchange, although this is less likely than with more labile deuterons.[1][2][3] Of greater concern is the overall stability of the Methocarbamol molecule itself.
Q3: What is the known stability of Methocarbamol, and how does that relate to the use of this compound?
A: Studies have shown that Methocarbamol is relatively stable in acidic media but is susceptible to hydrolysis in alkaline solutions.[4][5] This degradation in basic conditions is a more immediate concern than the back-exchange of the deuterium label. Therefore, to ensure the integrity of both the analyte and the deuterated internal standard, it is crucial to maintain acidic or neutral pH conditions throughout sample preparation, storage, and analysis.
Q4: What are the best practices for storing and handling this compound to maintain its isotopic and chemical integrity?
A: To ensure the long-term stability of this compound, it is recommended to:
-
Storage: Store the compound as a solid at the recommended temperature, typically +4°C, and protected from light and moisture.
-
Solutions: Prepare stock solutions in a non-protic or aprotic solvent like acetonitrile or methanol. For aqueous working solutions, use HPLC-grade water and buffer to a slightly acidic pH if possible. Avoid preparing and storing aqueous solutions for extended periods.
-
pH: Maintain a pH below 7, and ideally in the acidic range, for all solutions containing this compound to prevent chemical degradation.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or decreasing signal intensity of this compound.
-
Possible Cause 1: Chemical Degradation.
-
Troubleshooting: As Methocarbamol is known to be unstable in alkaline conditions, verify the pH of all your solutions, including the sample matrix and mobile phase.[4][5] Ensure they are not basic. If you suspect degradation, prepare fresh solutions and re-analyze.
-
Recommendation: For LC-MS applications, use a mobile phase with a common acidic modifier like formic acid or acetic acid to ensure a stable, acidic environment.
-
-
Possible Cause 2: Adsorption or Contamination.
-
Troubleshooting: Poor peak shape, such as tailing, can indicate interaction with active sites in the chromatographic system or contamination.[4][6][7] Ensure all glassware and consumables are scrupulously clean.
-
Recommendation: Use deactivated glassware or polypropylene vials. If peak tailing is observed, consider flushing the LC system and column or replacing the guard column.
-
Issue 2: Apparent back-exchange of deuterium.
-
Symptom: An increase in the signal of unlabeled Methocarbamol that cannot be attributed to the sample itself, accompanied by a decrease in the this compound signal.
-
Troubleshooting:
-
Verify Isotopic Purity: First, confirm the isotopic purity of your this compound standard from the certificate of analysis.
-
Analyze Blank Samples: Prepare a blank sample (matrix without analyte) and spike it with a known concentration of this compound. Analyze this sample immediately after preparation and then after storing it under your typical experimental conditions for a period. A significant increase in the unlabeled Methocarbamol signal would suggest back-exchange or the presence of an impurity.
-
Review Sample Preparation: Critically evaluate your sample preparation workflow for any steps involving high pH, high temperatures, or reactive reagents that could facilitate hydrogen-deuterium exchange.
-
Issue 3: Chromatographic peak shape issues (e.g., peak tailing, fronting, or splitting) for this compound.
-
Possible Cause 1: Column Overload.
-
Troubleshooting: Inject a series of decreasing concentrations of your standard. If the peak shape improves at lower concentrations, you may be overloading the column.
-
Recommendation: Reduce the injection volume or the concentration of the standard.
-
-
Possible Cause 2: Inappropriate Mobile Phase.
-
Troubleshooting: The pH and composition of the mobile phase can significantly impact peak shape.[5]
-
Recommendation: Ensure the mobile phase pH is appropriate for the analyte and the column. For Methocarbamol, a slightly acidic mobile phase is generally recommended. Also, ensure proper mixing of mobile phase components.
-
-
Possible Cause 3: Column Degradation or Contamination.
-
Troubleshooting: If the issue persists with a fresh mobile phase and appropriate concentrations, the column may be the problem.
-
Recommendation: Replace the guard column. If that doesn't resolve the issue, try a new analytical column.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol allows for the evaluation of the stability of this compound under different pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working solutions by diluting the stock solution in the different pH buffers.
-
Divide each working solution into two aliquots: one to be stored at room temperature and one at 4°C.
-
Analyze an aliquot of each freshly prepared solution by LC-MS to establish a baseline (t=0).
-
Analyze the remaining solutions at various time points (e.g., 4, 8, 24, and 48 hours).
-
Monitor the peak area of this compound and look for the appearance or increase in the peak area of unlabeled Methocarbamol.
Data Presentation:
| pH | Temperature (°C) | Time (hours) | This compound Peak Area | Unlabeled Methocarbamol Peak Area |
| 4 | 4 | 0 | ||
| 4 | 4 | 4 | ||
| ... | ... | ... | ||
| 9 | RT | 48 |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound signal.
Caption: Recommended sample preparation workflow for Methocarbamol analysis.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkali-metal bases in catalytic hydrogen isotope exchange processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Problems with Chromatogram [m-pharmaguide.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. waters.com [waters.com]
improving peak shape and resolution for Methocarbamol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methocarbamol. Our aim is to help you improve chromatographic peak shape and resolution in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Methocarbamol.
Question: Why am I observing peak tailing for my Methocarbamol peak?
Answer: Peak tailing in Methocarbamol analysis can be caused by several factors. Here are the common causes and their respective solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic functional groups of Methocarbamol, leading to tailing.
-
Solution:
-
Use a well-end-capped column (e.g., C18, C8) to minimize exposed silanol groups.
-
Lower the mobile phase pH to suppress the ionization of silanol groups. A pH around 3.0-4.5 is often effective.[1]
-
Add a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[2]
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent to remove contaminants.[3]
-
Question: My Methocarbamol peak is showing fronting. What could be the cause?
Answer: Peak fronting is less common than tailing for Methocarbamol but can occur under certain conditions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.[4][5]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent. If this is not possible, reduce the injection volume.
-
-
Column Collapse: Operating a column outside its recommended pH or temperature range can lead to physical changes in the packed bed, causing peak fronting.[2]
-
Solution: Ensure the mobile phase pH and column temperature are within the manufacturer's specifications for the column in use.
-
Question: How can I improve the resolution between Methocarbamol and its related substances or other active pharmaceutical ingredients (APIs)?
Answer: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to improve separation:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. Different organic modifiers can alter selectivity.
-
pH Adjustment: Fine-tuning the pH of the mobile phase can change the ionization state of Methocarbamol and any ionizable interfering compounds, thus affecting their retention and improving separation.[1][6]
-
-
Select an Appropriate Column:
-
Stationary Phase: While C18 columns are common, a C8 column might provide different selectivity and better resolution in some cases.
-
Particle Size: Using columns with smaller particle sizes (e.g., <3 µm) can significantly increase efficiency and, consequently, resolution.[4]
-
-
Adjust Chromatographic Parameters:
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[7]
-
Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve efficiency and reduce viscosity, sometimes leading to better resolution. However, ensure the temperature is not too high to cause degradation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Methocarbamol analysis?
A1: A good starting point for developing a method for Methocarbamol is a reversed-phase C18 column with a mobile phase consisting of a phosphate or acetate buffer (pH 3.5-5.5) and methanol or acetonitrile as the organic modifier.[1][8] Detection is typically performed at around 274 nm.[1]
Q2: How can I perform a forced degradation study for Methocarbamol?
A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Methocarbamol can be subjected to stress conditions such as:
-
Acid Degradation: Treat the sample with an acid like 1N HCl at an elevated temperature (e.g., 80°C).[1]
-
Alkali Degradation: Treat the sample with a base like 0.1N NaOH at an elevated temperature.[1]
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Thermal Degradation: Expose the solid drug or a solution to dry heat.
-
Photolytic Degradation: Expose the sample to UV light.
The goal is to achieve partial degradation (e.g., 5-20%) and demonstrate that the degradation products are well-resolved from the parent Methocarbamol peak.
Q3: What are the common degradation products of Methocarbamol?
A3: A known related substance and potential degradation product of Methocarbamol is Guaifenesin.[6] It is important that the analytical method can separate Methocarbamol from Guaifenesin and other potential impurities.
Data Presentation
Table 1: HPLC Methods for Methocarbamol Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | XBridge C18, 5 µm, 250 mm × 4.6 mm[9] | Phenomenex C18, 3.5 µm, 100 x 4.6 mm[1] | Inertsil ODS-3V, 5 µm, 150 mm x 4.6mm[8] | X-Bridge C8, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Gradient: A) 0.01 M NaH2PO4 (pH 7.0) B) Methanol/Water (90:10)[9] | Isocratic: Phosphate buffer (pH 4.5) / Methanol (70:30 v/v)[1] | Isocratic: 0.1M Phosphate buffer (pH 3.5) / Methanol / Acetonitrile / THF (20:25:55:0.3)[8] | Isocratic: Methanol / Water / Triethylamine (70:30:0.1 v/v), pH 3.0 with o-phosphoric acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] | 1.0 mL/min[8] | 2.0 mL/min |
| Detection | 274 nm | 274 nm[1] | 220 nm[8] | 254 nm |
| Retention Time | Not specified | 7.253 min[1] | 3.7 min[8] | Not specified |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Methocarbamol in Injection [1]
-
Chromatographic System:
-
Column: Phenomenex C18 (100 x 4.6mm, 3.5µm)
-
Mobile Phase: Phosphate buffer (pH 4.5) and Methanol in the ratio of 70:30 v/v.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 274 nm.
-
Temperature: Ambient.
-
-
Reagent Preparation:
-
Phosphate Buffer (pH 4.5): Prepare a solution of monobasic potassium phosphate in water and adjust the pH to 4.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of methanol and water.
-
-
Standard Solution Preparation:
-
Accurately weigh about 50 mg of Methocarbamol working standard into a 50 mL volumetric flask.
-
Add about 25 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
-
Pipette 25 mL of this solution into a 50 mL volumetric flask and make up to the volume to get a final concentration of 500 µg/mL.
-
-
Sample Solution Preparation (from Injection):
-
Pool the contents of three vials.
-
Pipette 5 mL of the pooled sample solution into a 100 mL volumetric flask, add 30 mL of diluent, mix well, and make up to volume with diluent.
-
Transfer 5 mL of this solution to a 50 mL volumetric flask and dilute to volume with diluent to get a target concentration of 500 µg/mL.
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the quantity of Methocarbamol in the sample.
-
Visualizations
Caption: Troubleshooting workflow for Methocarbamol peak tailing.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. acdlabs.com [acdlabs.com]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. lcms.cz [lcms.cz]
- 6. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. rjptonline.org [rjptonline.org]
- 9. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Methocarbamol Quantification Utilizing Methocarbamol-d5
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Methocarbamol.
This guide provides a detailed comparison of different analytical methods for the quantification of Methocarbamol, with a focus on the use of its deuterated internal standard, Methocarbamol-d5. The following sections present a summary of performance data, detailed experimental protocols, and visual workflows for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Spectrofluorometry. This comparative analysis aims to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, selectivity, and sample matrix.
Data Presentation: A Comparative Overview of Method Performance
The performance of different analytical methods for Methocarbamol quantification is summarized in the tables below. The data presented is compiled from various studies to provide a comparative perspective. It is important to note that direct comparison may be influenced by variations in experimental conditions between studies.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Spectrofluorometric Method |
| Linearity Range | 5–200 µg/mL[1] | 150-12,000 ng/mL[2] | 0.05-2.0 µg/mL |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.007 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | Not Reported | 150 ng/mL | 0.022 µg/mL |
| Precision (%RSD) | < 2% | < 10.9% (CV%) | Not Reported |
| Accuracy (% Recovery) | 99.17-101.36% | Not Reported | 99.42 ± 3.84% (in spiked plasma)[3] |
| Internal Standard | Not specified | This compound | Not specified |
Experimental Protocols: A Detailed Look at the Methodologies
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of Methocarbamol in pharmaceutical formulations.
-
Sample Preparation : Tablets are powdered, and a quantity equivalent to 100 mg of Methocarbamol is dissolved in methanol, followed by sonication and filtration. The filtrate is then diluted to the desired concentration with methanol.
-
Chromatographic Conditions :
-
Column : C8 column (250 mm × 4.6 mm i.d., 5-μm particle size).[1]
-
Mobile Phase : A micellar mobile phase consisting of 0.12 M sodium dodecyl sulfate, 15% n-propanol, 0.02 M orthophosphoric acid, and 0.3% triethylamine, adjusted to pH 6.[1]
-
Flow Rate : Not specified.
-
Detection : UV detection at 220 nm.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the analysis of Methocarbamol in biological matrices such as human plasma.[2]
-
Sample Preparation : Protein precipitation is used to extract Methocarbamol and the internal standard (this compound) from human plasma.[2]
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Ionization Mode : Not specified.
-
Monitored Transitions : Not specified.
-
Spectrofluorometric Method
This method offers a simple and rapid approach for the determination of Methocarbamol in pharmaceutical preparations and spiked human plasma.[3]
-
Principle : The method is based on measuring the native fluorescence of Methocarbamol in methanol.[3]
-
Instrumentation : A spectrofluorometer.
-
Measurement Parameters :
-
Sample Preparation : For pharmaceutical formulations, tablets are prepared in methanol. For biological samples, the method has been applied to spiked human plasma.[3]
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
References
A Comparative Guide to Bioequivalence Studies of Methocarbamol Utilizing Methocarbamol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and data pertinent to bioequivalence (BE) studies of Methocarbamol, with a particular focus on the use of its deuterated analog, Methocarbamol-d5, as an internal standard (IS). The information presented herein is intended to assist in the design and execution of robust bioanalytical studies.
Introduction to Methocarbamol and Bioequivalence
Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Its precise mechanism of action is not fully elucidated but is believed to involve general central nervous system (CNS) depression, leading to the relaxation of skeletal muscles.[2][3]
Bioequivalence studies are critical in generic drug development to demonstrate that the new formulation has the same rate and extent of absorption of the active ingredient as the reference product. For Methocarbamol, this is typically assessed by comparing key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), following administration of the test and reference products to healthy volunteers.
The Role of this compound as an Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard. This compound, a deuterated form of Methocarbamol, is an ideal IS for several reasons:
-
Similar Physicochemical Properties: It behaves nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization, thus effectively compensating for variations in these processes.
-
Mass Difference: The mass difference of 5 Daltons allows for distinct detection by the mass spectrometer, preventing interference with the quantification of the analyte.
-
Co-elution: It co-elutes with Methocarbamol, ensuring that any matrix effects or fluctuations in instrument performance affect both the analyte and the IS similarly.
At present, there is a lack of published literature detailing the use of alternative internal standards for Methocarbamol bioequivalence studies. The physicochemical similarity of a stable-isotope labeled internal standard makes this compound the most appropriate choice for ensuring the accuracy and precision of the bioanalytical method.
Experimental Protocols
A validated LC-MS/MS method is crucial for the accurate quantification of Methocarbamol in human plasma. Below is a representative experimental protocol compiled from various sources.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Methocarbamol and this compound from plasma samples.
-
Aliquoting: Transfer a 200 µL aliquot of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of this compound working solution to each plasma sample (except for blank samples).
-
Precipitation: Add a precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject a small volume (e.g., 10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table outlines the typical LC-MS/MS parameters for the analysis of Methocarbamol.
| Parameter | Recommended Specification |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., Phenomenex C18) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate monobasic) and an organic solvent (e.g., methanol or acetonitrile). An isocratic elution is often sufficient.[4][5] |
| Flow Rate | Typically in the range of 0.8 - 1.2 mL/min[4] |
| Injection Volume | 10 µL |
| Run Time | A short run time of approximately 3-4 minutes is achievable.[5] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode. The full scan mass spectra for Methocarbamol show m/z 240.90 [M-H]⁻.[6] |
| MRM Transitions | To be optimized for the specific instrument. |
Quantitative Data Presentation
The following tables summarize pharmacokinetic data from representative bioequivalence studies of Methocarbamol.
Table 1: Pharmacokinetic Parameters of Methocarbamol from Bioequivalence Studies
| Study Reference | Dosage (mg) | Formulation | Cmax (µg/mL) (Arithmetic Mean ± SD) | AUC0-t (µg·h/mL) (Arithmetic Mean ± SD) |
| Ascaso-del-Rio et al. (2025)[7] | 1500 | Test (1 x 1500 mg) | 32.39 ± 10.15 | 89.72 ± 25.12 |
| Reference (3 x 500 mg) | 31.72 ± 9.42 | 90.25 ± 24.01 | ||
| Schlegelmilch et al. (2008)[8] | 1500 | Test (2 x 750 mg) | 23.71 (Geometric Mean) | 58.43 (Geometric Mean) |
| Reference (2 x 750 mg) | 23.32 (Geometric Mean) | 58.21 (Geometric Mean) |
Table 2: Bioequivalence Assessment from a Representative Study
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval (%) | Acceptance Criteria (%) |
| Cmax | 101.68[8] | 91.68 - 112.77[8] | 80.00 - 125.00 |
| AUC0-t | 100.38[8] | 95.08 - 105.96[8] | 80.00 - 125.00 |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a bioequivalence study of Methocarbamol.
Caption: Bioequivalence Study Workflow for Methocarbamol.
Proposed Mechanism of Action of Methocarbamol
The exact mechanism of action of Methocarbamol is not fully understood, but it is believed to be a central nervous system depressant that acts on the spinal cord and subcortical areas of the brain.
Caption: Proposed Mechanism of Action of Methocarbamol.
References
- 1. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Methocarbamol Mechanism of Action: How Methocarbamol Works - GoodRx [goodrx.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Bioequivalence Study of Two Oral Methocarbamol Formulations in Healthy Subjects Under Fasting Conditions: A Randomized, Open-Label, Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioequivalence study with two different oral formulations of methocarbamol in healthy subjects. A mono-centre, comparative, randomized, open-label, single-dose, 2-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Methocarbamol Quantification: Methocarbamol-d5 vs. Structural Analogs
In the realm of bioanalysis, the precise and accurate quantification of therapeutic agents is paramount. For muscle relaxants like Methocarbamol, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity. A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Methocarbamol-d5, and the use of structural analogs, supported by experimental data and detailed protocols.
The Gold Standard: this compound
This compound is the deuterated form of Methocarbamol, where five hydrogen atoms have been replaced by deuterium. As a SIL internal standard, it is considered the ideal choice for quantitative bioanalysis.[1][2] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar behavior allow it to effectively compensate for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS analysis.[3][4]
The Alternative: Structural Analogs
Performance Comparison: A Case Study with Structurally Similar Carbamates
| Performance Parameter | Deuterated Internal Standard (Meprobamate-d7) | Structural Analog Internal Standard (Benzylcarbamate) |
| Linearity Range (Carisoprodol) | 0 - 100 mg/L | 0 - 20 mg/L |
| Linearity Range (Meprobamate) | 0 - 100 mg/L | 0 - 40 mg/L |
| Accuracy | 91 - 100% | 100 - 106% |
| Intra-assay Precision (CV%) | 1.0 - 2.3% | 2.6 - 4.3% |
| Limit of Detection (LOD) | 0.2 mg/L (Carisoprodol), 0.4 mg/L (Meprobamate) | 0.2 mg/L (Carisoprodol), 0.4 mg/L (Meprobamate) |
| Limit of Quantitation (LOQ) | 0.4 mg/L | 0.4 mg/L |
Data adapted from a study on carisoprodol and meprobamate, which are structurally similar to Methocarbamol.[5]
The data demonstrates that while both internal standards were suitable for quantification, the deuterated internal standard provided a wider linear range and better precision.[5] The improved precision with the deuterated standard is a key advantage, as it indicates more consistent and reproducible results.
Experimental Protocols
A validated bioanalytical method is crucial for obtaining reliable data. Below is a detailed experimental protocol for the quantification of Methocarbamol in human plasma using this compound as the internal standard, based on common practices in the field.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 1 µg/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methocarbamol: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
Visualizing the Workflow and Logic
To better illustrate the processes and rationale, the following diagrams are provided.
Conclusion
The choice of internal standard is a critical decision in the development of a reliable bioanalytical method for Methocarbamol. This compound, as a stable isotope-labeled internal standard, is unequivocally the superior choice, offering the best potential for high accuracy and precision by effectively compensating for analytical variability. While structural analogs can be used, they may not provide the same level of performance, particularly in complex biological matrices. The representative data from a similar carbamate compound analysis underscores the enhanced precision and broader linear range achievable with a deuterated internal standard. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard like this compound is a prudent step towards ensuring the generation of high-quality, reproducible, and defensible bioanalytical data.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmoutsource.com [pharmoutsource.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Methocarbamol-d5 as an Internal Standard in Bioanalysis: A Comparative Guide
In the quantitative analysis of methocarbamol in various biological matrices, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and reliability of the analytical method. Methocarbamol-d5, a stable isotope-labeled analog of the parent drug, is widely regarded as the gold standard for mass spectrometry-based bioanalysis. This guide provides a comprehensive comparison of the performance of this compound with other potential internal standards in different biological matrices, supported by experimental data from published scientific literature.
The Gold Standard: this compound
Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization and fragmentation patterns, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
While specific quantitative performance data for this compound is not always detailed in publicly available literature, its use in a simple and reproducible high-performance liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for methocarbamol analysis in human plasma has been reported, highlighting its suitability for bioequivalence studies.[1][2] The primary advantage of using a deuterated standard like this compound is its ability to mimic the behavior of the analyte throughout the entire analytical process, leading to superior accuracy and precision.[3]
Alternative Internal Standards: A Comparative Overview
In the absence of a stable isotope-labeled standard, other compounds with similar chemical structures and properties have been employed as internal standards for methocarbamol quantification. This section details the performance of two such alternatives.
(R)-(-)-Flecainide for Chiral Analysis
In a stereospecific high-performance liquid chromatographic (HPLC) method for the quantification of methocarbamol enantiomers in rat and human plasma, (R)-(-)-flecainide was utilized as an internal standard.[4] The method demonstrated excellent performance characteristics, as summarized in the table below.
Unspecified Internal Standard for HPLC-UV Analysis
An early high-performance liquid chromatographic method with ultraviolet (UV) detection was developed and validated for the quantification of methocarbamol in human plasma.[5] Although the specific internal standard used was not named in the publication, the reported validation data provides a benchmark for a non-mass spectrometric method.
Data Presentation: Performance Comparison of Internal Standards
The following tables summarize the quantitative performance data for the different internal standards used in the analysis of methocarbamol in human plasma.
Table 1: Performance of (R)-(-)-Flecainide as an Internal Standard for Methocarbamol Enantiomer Analysis in Human Plasma (HPLC-UV Method)[4]
| Parameter | Performance Characteristic |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Intra-day Precision (CV%) | < 9.8% |
| Inter-day Precision (CV%) | < 9.8% |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Limit of Detection (LOD) | ~10 ng/mL |
| Recovery | Not explicitly reported |
Table 2: Performance of an Unspecified Internal Standard for Methocarbamol Analysis in Human Plasma (HPLC-UV Method)[5]
| Parameter | Performance Characteristic |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Inter-day Precision (CV%) of Standards | 1.0% to 3.6% |
| Inter-day Accuracy (RE%) of Standards | -2.0% to +1.6% |
| Inter-day Precision (CV%) of QCs | 2.5% to 3.6% |
| Inter-day Accuracy (RE%) of QCs | -0.9% to -0.4% |
| Recovery | 91.4% - 100.3% |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS Analysis of Methocarbamol in Human Plasma using an Internal Standard[1][2]
-
Sample Preparation: Protein precipitation.
-
Chromatography: High-Performance Liquid Chromatography (HPLC).
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Internal Standard: Likely this compound for optimal performance in bioequivalence studies.
-
Key Validation Parameters: The method was validated for linearity, precision, and accuracy, demonstrating good intraday and interday precision (CV% < 10.9%) over a linear range of 150-12,000 ng/mL.[1][2]
Method 2: Chiral HPLC-UV Analysis of Methocarbamol Enantiomers in Plasma using (R)-(-)-Flecainide[4]
-
Sample Preparation: Single-step liquid-liquid extraction with ethyl acetate.
-
Derivatization: Reaction with (S)-(+)-1-(1-naphthyl)ethyl isocyanate.
-
Chromatography: Normal-phase HPLC on a silica column.
-
Mobile Phase: Hexane-isopropanol (95:5, v/v).
-
Detection: UV detection at 280 nm.
-
Internal Standard: (R)-(-)-Flecainide.
Method 3: HPLC-UV Analysis of Methocarbamol in Human Plasma[5]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate, followed by evaporation and reconstitution.
-
Chromatography: Reversed-phase HPLC on a C18 column.
-
Mobile Phase: Methanol-0.1 M potassium phosphate monobasic-water (35:10:55, v/v/v).
-
Detection: UV detection at 272 nm.
-
Internal Standard: Not specified.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for Methocarbamol Analysis using LC-MS/MS with this compound.
Caption: Workflow for Chiral Methocarbamol Analysis using HPLC-UV.
Caption: Workflow for Methocarbamol Analysis using HPLC-UV.
References
- 1. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. High-performance liquid chromatographic analysis of methocarbamol enantiomers in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-performance liquid chromatographic method for the determination of methocarbamol in human plasma [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Methocarbamol Analysis Utilizing Methocarbamol-d5 as an Internal Standard: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The performance of an analytical method is determined by several key validation parameters. The following tables summarize quantitative data extracted from published studies on Methocarbamol analysis. These methods, while not part of a formal inter-laboratory comparison, provide a benchmark for expected performance characteristics when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Comparison of LC-MS/MS Method Performance for Methocarbamol Analysis
| Parameter | Method A | Method B |
| Matrix | Human Plasma | Human Plasma |
| Internal Standard | Unspecified | Unspecified |
| Linearity Range (ng/mL) | 150 - 12,000[1][2] | 50 - 150 (µg/mL) |
| Intra-day Precision (CV%) | < 10.9%[1][2] | Not Reported |
| Inter-day Precision (CV%) | < 10.9%[1][2] | Not Reported |
| Accuracy | Not explicitly stated | 99.17 - 101.36% (Recovery)[3] |
| Limit of Quantification (LOQ) | 150 ng/mL[1][2] | 50 µg/mL |
Note: The use of Methocarbamol-d5 as an internal standard is recommended to control for variability in extraction and ionization, thereby improving the accuracy and precision of the assay.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and comparable results between laboratories. Below is a generalized yet detailed methodology for the analysis of Methocarbamol in human plasma using LC-MS/MS with this compound as an internal standard, based on common practices in the field.[1][2]
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (protein precipitating agent).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate Methocarbamol and this compound from other components and to detect and quantify them with high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 100 x 4.6 mm, 3.5 µm)[4]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution. A typical isocratic mobile phase could be 70:30 (v/v) methanol:buffer.[4]
-
Flow Rate: 1 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methocarbamol: The precursor ion [M-H]⁻ at m/z 240.90 can be monitored.[5]
-
This compound: The precursor ion will be shifted by +5 Da.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity for both Methocarbamol and this compound.
-
Workflow and Signaling Pathway Visualization
To facilitate a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow.
References
- 1. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Methocarbamol-d5 Methods in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of xenobiotics is paramount. In the analysis of the muscle relaxant Methocarbamol, the use of a deuterated internal standard, Methocarbamol-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a common strategy to ensure data reliability. This guide provides a comparative assessment of the performance of LC-MS/MS methods utilizing this compound as an internal standard against methods employing non-deuterated internal standards, supported by experimental data and detailed protocols.
The selection of an appropriate internal standard is a critical step in the development of robust bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte. This guide delves into the practical implications of this choice on method accuracy and precision.
Performance Comparison of Analytical Methods
The following table summarizes the validation parameters of two distinct LC-MS/MS methods for the quantification of Methocarbamol in human plasma. Method 1 employs the deuterated internal standard this compound, while Method 2 utilizes a non-deuterated internal standard, tolbutamide, for the simultaneous analysis of several muscle relaxants, including Methocarbamol.
| Parameter | Method 1: this compound Internal Standard | Method 2: Tolbutamide Internal Standard |
| Analyte | Methocarbamol | Methocarbamol (and other muscle relaxants) |
| Internal Standard | This compound | Tolbutamide |
| Linearity Range | 150 - 12,000 ng/mL | Not explicitly stated for Methocarbamol |
| Intra-day Precision (%CV) | < 10.9% | Not explicitly stated for Methocarbamol |
| Inter-day Precision (%CV) | < 10.9% | Not explicitly stated for Methocarbamol |
| Accuracy (%RE) | Data not available in the reviewed literature | Data not available in the reviewed literature |
| Mass Transition (Analyte) | m/z 242.09 → 118.00 | Data not available in the reviewed literature |
| Mass Transition (IS) | m/z 247.09 → 123.00 | Data not available in the reviewed literature |
Data for Method 1 is based on a validated bioanalytical method for Methocarbamol in human plasma. While the use of an internal standard is mentioned, the specific identity as this compound is inferred from common practice and a separate bioequivalence study explicitly mentioning the same mass transitions. Detailed accuracy data was not available in the reviewed literature. Data for Method 2 is from a study on the simultaneous analysis of eight central-acting muscle relaxants.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and comparing analytical methods. Below are the summarized protocols for the two methods.
Method 1: LC-MS/MS with this compound Internal Standard
This method is designed for the quantitative analysis of Methocarbamol in human plasma.
1. Sample Preparation:
-
A protein precipitation method is used to extract Methocarbamol and the internal standard (this compound) from the plasma matrix.
2. Chromatographic Conditions:
-
An isocratic separation is performed with a total chromatographic run time of 3.0 minutes. Further details on the column and mobile phase composition were not specified in the reviewed abstract.
3. Mass Spectrometric Detection:
-
Detection is carried out using a tandem mass spectrometer.
-
The mass transition for Methocarbamol is monitored at m/z 242.09 → 118.00.[1]
-
The mass transition for the internal standard, this compound, is monitored at m/z 247.09 → 123.00.[1]
Method 2: LC-MS/MS with Tolbutamide Internal Standard
This high-throughput method is designed for the simultaneous analysis of eight central-acting muscle relaxants in human plasma.
1. Sample Preparation:
-
Solid-phase extraction (SPE) with an Oasis HLB cartridge is employed for the pretreatment of plasma samples.
2. Chromatographic Conditions:
-
Ultra-performance liquid chromatography (UPLC) is performed using an Acquity UPLC BEH C18 column.
3. Mass Spectrometric Detection:
-
An Acquity TQD tandem quadrupole mass spectrometer with an electrospray ionization (ESI) interface is used for detection.
-
The analysis utilizes simultaneous multiple reaction monitoring (MRM) in both positive and negative ionization modes.
Visualizing the Workflow: A Comparative Diagram
To illustrate the key differences in the analytical workflows, the following diagrams are provided.
Caption: Comparative experimental workflows for Methocarbamol analysis.
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting between a deuterated and a non-deuterated internal standard.
Caption: Decision pathway for internal standard selection in bioanalysis.
References
Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in bioanalytical method development, with significant regulatory implications. This guide provides a comprehensive comparison of deuterated standards against their alternatives, supported by experimental data and detailed methodologies, to aid in making informed decisions that align with regulatory expectations.
In the realm of quantitative bioanalysis, particularly when employing mass spectrometry, the use of an internal standard (IS) is fundamental to ensure the accuracy and precision of results. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear preferences for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common type.
The 2022 FDA M10 Bioanalytical Method Validation (BMV) guidance explicitly recommends the use of a SIL-IS whenever possible for mass spectrometry-based assays.[1] This recommendation is rooted in the scientific principle that an ideal internal standard should mimic the analyte of interest as closely as possible throughout the entire analytical process, from sample preparation to detection. Deuterated standards, being structurally identical to the analyte with the exception of isotopic substitution, are considered the gold standard for achieving this.[2]
The primary function of an internal standard is to compensate for variability that can be introduced at various stages of the analytical workflow, including extraction inefficiencies, sample volume variations, and matrix effects.[1][3] Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix, are a significant challenge in bioanalysis.[1] A co-eluting SIL-IS experiences similar matrix effects as the analyte, allowing for accurate normalization of the analyte's response.[3]
While deuterated standards are highly recommended, alternatives, primarily structural analogs, can be used. However, their use often requires more extensive validation to demonstrate their suitability, and regulatory agencies may scrutinize methods employing them more closely. The EMA, for instance, has noted that over 90% of submissions to the agency incorporate SIL-IS in their bioanalytical method validations and has rejected studies where a surrogate internal standard was not a close enough analog.[3]
Performance Comparison: Deuterated Standards vs. Structural Analogs
The superiority of deuterated standards over structural analogs is most evident in their ability to provide higher precision and accuracy, especially in complex biological matrices.
| Performance Metric | Deuterated Internal Standard | Structural Analog Internal Standard | Rationale |
| Precision (%CV) | Typically ≤ 15% (≤ 20% at LLOQ) | Can exceed 15%, especially with variable matrix effects | Deuterated standards co-elute and experience nearly identical matrix effects as the analyte, leading to a more consistent analyte/IS response ratio.[3] Structural analogs may have different chromatographic retention times and ionization efficiencies, leading to greater variability.[4] |
| Accuracy (%Bias) | Typically within ± 15% of nominal concentration | Can exhibit significant bias, particularly if matrix effects differ between the analyte and the IS | The near-identical chemical and physical properties of a deuterated standard ensure it tracks the analyte's behavior from extraction to detection, minimizing bias.[4] |
| Matrix Effect Compensation | High | Variable and often incomplete | Due to co-elution and identical ionization properties, deuterated standards effectively normalize for ion suppression or enhancement.[3] Structural analogs may be affected differently by the matrix, leading to inaccurate quantification. |
| Regulatory Acceptance | Highly recommended and preferred by FDA and EMA[1][3] | Acceptable with thorough justification and validation, but may face greater scrutiny.[3] | Regulatory agencies recognize the scientific advantages of SIL-IS in ensuring data reliability for pharmacokinetic and other regulated studies. |
| Cost and Availability | Generally higher cost and may require custom synthesis | Often more readily available and less expensive | The synthesis of stable isotope-labeled compounds is a more complex and costly process. |
Potential Challenges with Deuterated Standards
Despite their advantages, deuterated standards are not without potential pitfalls. It is crucial to be aware of these during method development:
-
Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent or matrix, compromising the integrity of the standard.[5]
-
Chromatographic Shift: In some cases, the substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[4][6] If this shift is significant, it can lead to differential matrix effects and compromise the accuracy of quantification.[7]
-
Purity of the Standard: The deuterated standard should have high isotopic purity and be free from significant amounts of the unlabeled analyte.[1][8] The presence of the unlabeled analyte as an impurity can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[8]
Experimental Protocols
A robust bioanalytical method validation is essential to demonstrate the reliability of the chosen internal standard. The following outlines a typical workflow and key validation experiments.
Bioanalytical Method Validation Workflow
Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.
Key Validation Experiments
-
Selectivity and Specificity:
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[9]
-
Protocol:
-
Analyze at least six different blank matrix lots to check for interferences at the retention time of the analyte and internal standard.
-
Spike a blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard and analyze to ensure no significant interference from endogenous components.
-
The response of interfering peaks should not be more than 20% of the LLOQ response for the analyte and 5% for the internal standard.[10]
-
-
-
Matrix Effect:
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Protocol:
-
Prepare two sets of samples: one with the analyte and internal standard spiked into the post-extraction blank matrix and another with the analyte and internal standard in a neat solution.
-
Calculate the matrix factor by comparing the peak areas of the analyte and internal standard in the matrix to those in the neat solution.
-
The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of the matrix should be ≤15%.
-
-
-
Calibration Curve and Linearity:
-
Objective: To establish the relationship between the analyte concentration and the instrument response.
-
Protocol:
-
Prepare a blank sample, a zero sample (with internal standard only), and at least six non-zero calibration standards by spiking the biological matrix with known concentrations of the analyte.[9]
-
The calibration range should cover the expected concentrations in the study samples.
-
The calibration curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with appropriate weighting is commonly used.
-
-
-
Accuracy and Precision:
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol:
-
Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.
-
The mean concentration should be within ±15% of the nominal value (accuracy), and the CV should not exceed 15% (precision).[9] For the LLOQ, these acceptance criteria are typically ±20% and ≤20%, respectively.[9]
-
-
-
Stability:
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Analyze QC samples after subjecting them to various conditions, including short-term bench-top storage, long-term storage at the intended temperature, and freeze-thaw cycles.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples.
-
-
Logical Framework for Internal Standard Selection
The decision to use a deuterated standard versus an alternative is a balance of regulatory expectations, scientific rigor, and practical considerations.
Caption: Decision-making process for selecting an appropriate internal standard.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. glpsolutions.it [glpsolutions.it]
Safety Operating Guide
Proper Disposal of Methocarbamol-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Methocarbamol-d5, a deuterated analog of the muscle relaxant Methocarbamol.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including deuterated compounds like this compound, is governed by a framework of regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The primary regulation to consider is the Resource Conservation and Recovery Act (RCRA), which provides the EPA with the authority to control hazardous waste from its creation to its disposal.[2]
In 2019, the EPA introduced a new rule, often referred to as Subpart P, which sets forth specific requirements for the management of hazardous waste pharmaceuticals at healthcare facilities.[1] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.[1][3]
Hazard Identification
According to safety data sheets (SDS), Methocarbamol is classified as harmful if swallowed and may cause allergic skin reactions or asthma-like symptoms if inhaled.[4] While specific disposal guidelines for the deuterated form (d5) are not explicitly detailed in the provided search results, the disposal of deuterated compounds generally follows the same principles as their non-deuterated counterparts, with a primary focus on the compound's chemical properties and associated hazards.
Key Hazard Information for Methocarbamol:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. If on skin, wash with plenty of soap and water. |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization (Category 1) | In case of inadequate ventilation wear respiratory protection. If inhaled and breathing is difficult, remove to fresh air. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting.
-
Waste Characterization: The first step is to determine if the this compound waste is considered hazardous under RCRA. This determination should be based on the compound's characteristics of ignitability, corrosivity, reactivity, and toxicity. Given that Methocarbamol is harmful if swallowed, it may be classified as toxic.
-
Segregation: Properly segregate this compound waste from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.[5] Do not mix it with non-hazardous waste.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other relevant hazard warnings.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[6] The storage area should be well-ventilated.
-
Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[1]
-
Documentation: Maintain accurate records of the waste generated and its disposal, including the date, quantity, and the name of the disposal company. This documentation is crucial for regulatory compliance.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific safety protocols and comply with all applicable federal, state, and local regulations for hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methocarbamol-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methocarbamol-d5, including detailed operational and disposal plans to foster a secure research environment.
This compound, a deuterium-labeled version of the central muscle relaxant Methocarbamol, requires careful handling due to its potential health hazards.[1][2] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to minimize risk and ensure the well-being of laboratory personnel.
Essential Safety and Handling Precautions
Strict adherence to safety protocols is crucial when working with this compound. The following table summarizes the key safety recommendations derived from Safety Data Sheets (SDS).
| Precaution Category | Key Recommendations | Citations |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Chemical goggles or a face shield should be worn. Hand Protection: Impervious gloves are required. Skin and Body Protection: Wear a protective suit to prevent skin contact. Respiratory Protection: Use a particulate respirator. In case of inadequate ventilation, a higher-level respirator may be necessary. | [3][4] |
| Engineering Controls | Work in a well-ventilated area.[3] Use a local exhaust system or a closed system where dust or aerosols may be generated.[4] Ensure safety showers and eye wash stations are readily accessible.[4] | |
| Hygiene Measures | Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly with soap and water after handling.[3][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. | |
| Handling and Storage | Avoid all personal contact, including inhalation.[5] Limit unnecessary personal contact and wear protective clothing when there is a risk of exposure.[3] Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4] Keep away from incompatible materials such as strong oxidizing agents.[3][4] |
Procedural Guidance for Safe Handling and Disposal
Following a systematic workflow is essential for minimizing exposure and ensuring safety during the handling and disposal of this compound.
Spillage and Accidental Release
In the event of a spill, immediate and appropriate action is critical to contain the substance and protect personnel.
-
Minor Spills:
-
Clean up spills immediately.[3]
-
Avoid contact with skin and eyes by wearing impervious gloves and safety glasses.[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Sweep or vacuum the spilled material.[3]
-
Place the collected material in a clean, dry, sealable, and labeled container for disposal.[3]
-
-
Major Spills:
-
Evacuate personnel from the area and move upwind.[3]
-
Alert emergency responders, providing the location and nature of the hazard.[3]
-
Control personal contact by using appropriate protective equipment, including a dust respirator.[3]
-
Prevent the spillage from entering drains, sewers, or water courses.[3]
-
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[3]
-
Unused Material: Consult the manufacturer for recycling options where possible.[3] If recycling is not feasible, the material should be incinerated at an approved site.[3]
-
Contaminated Containers: Whenever possible, recycle containers.[3] Otherwise, dispose of them in an authorized landfill.[3] Before disposal, scratch out all identifying information on the prescription label to protect personal health information.[6]
-
General Guidance: Community-based drug "take-back" programs are the preferred method for disposing of unused medicines.[6] If such programs are unavailable, the substance can be disposed of in household trash after taking appropriate precautions to prevent leakage.[6]
Safe Handling Workflow
The following diagram illustrates the step-by-step process for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
